molecular formula C10H13ClN2O3 B1293438 tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate CAS No. 1021339-30-9

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

カタログ番号: B1293438
CAS番号: 1021339-30-9
分子量: 244.67 g/mol
InChIキー: XNPOKIQJADWOCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a useful research compound. Its molecular formula is C10H13ClN2O3 and its molecular weight is 244.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

tert-butyl N-(4-chloro-3-hydroxypyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPOKIQJADWOCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649797
Record name tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021339-30-9
Record name tert-Butyl (4-chloro-3-hydroxypyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, including its molecular weight, and outlines a putative synthetic pathway based on established chemical principles for analogous structures. While specific biological activity and signaling pathways for this exact molecule are not extensively documented in publicly available literature, this guide explores the known biological relevance of its core structural motifs—the 2-aminopyridine and carbamate functionalities. This information is intended to provide a foundational understanding for researchers investigating this and related compounds.

Chemical Properties and Data

This compound is a substituted pyridine derivative. Its chemical structure incorporates a tert-butoxycarbonyl (Boc) protecting group on an amino functionality, a chlorine atom, and a hydroxyl group on the pyridine ring. These features make it a potential intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound [1][2][3][4]

PropertyValueSource
Molecular Weight 244.67 g/mol [1][2][3][4]
Molecular Formula C₁₀H₁₃ClN₂O₃[1][2][3][4]
CAS Number 1021339-30-9[1][2][3][4]
Appearance Solid (predicted)[4]
SMILES CC(C)(C)OC(=O)Nc1nccc(Cl)c1O[2][4]
InChI 1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15)[2][4]
InChI Key XNPOKIQJADWOCY-UHFFFAOYSA-N[2][4]

Putative Synthetic Pathway

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Reaction cluster_product Final Product 2_amino_4_chloro_3_hydroxypyridine 2-Amino-4-chloro-3-hydroxypyridine Boc_Protection Boc Protection of Amino Group 2_amino_4_chloro_3_hydroxypyridine->Boc_Protection Di_tert_butyl_dicarbonate Di-tert-butyl dicarbonate (Boc)₂O Di_tert_butyl_dicarbonate->Boc_Protection Base Base (e.g., Triethylamine) Base->Boc_Protection Solvent Aprotic Solvent (e.g., THF, DCM) Solvent->Boc_Protection Target_Molecule This compound Boc_Protection->Target_Molecule Purification

Caption: Proposed synthesis of the target compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for specific laboratory conditions.

  • Preparation of Starting Material: The synthesis would commence with 2-amino-4-chloro-3-hydroxypyridine.

  • Reaction Setup: The starting material is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A base, for instance, triethylamine or diisopropylethylamine, is added to the solution to act as a proton scavenger.

  • Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, this compound.

  • Characterization: The structure and purity of the synthesized compound would be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Context and Potential Applications

The biological significance of this compound can be inferred from the known activities of its core structural components.

The 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a well-established pharmacophore in drug discovery, present in a variety of approved drugs with diverse therapeutic applications. Its ability to form key interactions with biological targets makes it a valuable building block in medicinal chemistry.

The Carbamate Group

The carbamate group is also a prevalent feature in many pharmaceuticals. It can act as a bioisostere for amide bonds, potentially improving drug-like properties such as metabolic stability and cell permeability. The tert-butoxycarbonyl (Boc) group, in particular, is a common protecting group for amines in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.

G cluster_compound This compound cluster_scaffolds Core Structural Motifs cluster_properties Potential Roles in Drug Discovery Compound Target Compound Aminopyridine 2-Aminopyridine Scaffold Compound->Aminopyridine contains Carbamate Carbamate Group Compound->Carbamate contains Intermediate Intermediate for Further Synthesis Compound->Intermediate Pharmacophore Pharmacophore for Target Binding Aminopyridine->Pharmacophore Prodrug Potential Prodrug Moiety Carbamate->Prodrug

Caption: Logical relationships of the target compound.

Experimental Workflow in a Research Context

Given its structure, this compound would likely be utilized as an intermediate in a larger synthetic campaign aimed at producing novel bioactive molecules. The following diagram illustrates a typical workflow in such a research endeavor.

G Synthesis Synthesis of This compound Deprotection Removal of Boc Group (Acidic Conditions) Synthesis->Deprotection Functionalization Further Functionalization at Amino or Hydroxyl Group Synthesis->Functionalization Direct use Deprotection->Functionalization Library_Synthesis Synthesis of a Library of Analogs Functionalization->Library_Synthesis Biological_Screening Biological Screening (e.g., Kinase Assays, Cell-based Assays) Library_Synthesis->Biological_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Biological_Screening->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical drug discovery workflow.

Conclusion

This compound represents a versatile chemical entity with potential for applications in drug discovery and development. While specific biological data for this compound is limited, its structural components suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. This guide provides a foundational resource for researchers interested in exploring the chemistry and potential biological applications of this and structurally related compounds. Further investigation is warranted to fully elucidate its synthetic accessibility and biological activity profile.

References

An In-depth Technical Guide to tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with chloro, hydroxyl, and tert-butyl carbamate substituents, suggests its potential as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, safety information, and a hypothetical framework for its synthesis and analysis, based on available data for related compounds.

Chemical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been identified.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₃[1][2][3]
Molecular Weight 244.67 g/mol [1][2][3]
CAS Number 1021339-30-9[1][2][3]
Physical Form SolidN/A
Melting Point Not available
Boiling Point Not available
Solubility Not available

Note: Many suppliers of this compound state that they do not perform detailed analytical characterization.[1][3] Researchers are advised to independently verify the identity and purity of this substance.

Spectral Data

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the surveyed literature. However, based on general organic chemistry principles and procedures for similar compounds, a hypothetical workflow can be proposed.

Hypothetical Synthesis Workflow

The synthesis of this compound would likely involve the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a suitable 2-amino-4-chloro-3-hydroxypyridine precursor.

Synthetic Pathway 2-Amino-4-chloro-3-hydroxypyridine 2-Amino-4-chloro-3-hydroxypyridine Reaction Reaction 2-Amino-4-chloro-3-hydroxypyridine->Reaction This compound This compound Reaction->this compound Di-tert-butyl dicarbonate (Boc)₂O Di-tert-butyl dicarbonate (Boc)₂O Di-tert-butyl dicarbonate (Boc)₂O->Reaction Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->Reaction

Caption: Hypothetical synthesis of the target compound.

Purification

Purification of the crude product would likely be achieved through standard laboratory techniques.

Purification Workflow Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: A typical purification workflow for the product.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. The carbamate group is a common structural motif in many approved drugs with diverse therapeutic applications, including as chemotherapeutic agents, cholinesterase inhibitors, and HIV protease inhibitors.[4] The presence of this functional group suggests that this compound could be explored for a wide range of biological activities. Further research is required to determine its potential pharmacological effects and mechanism of action.

Safety and Handling

This compound is classified as an irritant.[5] Standard laboratory safety protocols should be strictly followed when handling this compound.

HazardPrecaution
Skin IrritationWear protective gloves and clothing.
Eye IrritationWear safety glasses or goggles.
Respiratory IrritationUse in a well-ventilated area or with a fume hood.

Storage: Store in a cool, dry, and well-ventilated area.[6] The compound is a combustible solid.[1]

Conclusion

This compound is a chemical compound with potential for use in the development of new therapeutic agents. This guide has summarized the currently available information on its chemical properties and handling. The lack of detailed experimental and biological data highlights the need for further investigation by the scientific community to unlock its full potential in drug discovery and development. Researchers are encouraged to conduct thorough analytical characterization and biological screening to explore the utility of this molecule.

References

Synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis for this specific molecule, this guide outlines a feasible multi-step approach based on established chemical transformations of similar pyridine derivatives. The synthesis involves the formation of a key intermediate, 2-amino-4-chloro-3-hydroxypyridine, followed by the protection of the amino group using a tert-butyloxycarbonyl (Boc) group.

I. Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with the synthesis of a nitropyridine intermediate, followed by reduction of the nitro group, and concluding with the Boc protection of the resulting amine.

Synthesis_Pathway A 2,4-Dihydroxy-3-nitropyridine B 4-Chloro-3-nitro-2-pyridone A->B Chlorination (e.g., POCl3) C 2-Amino-4-chloro-3-hydroxypyridine B->C Nitro Group Reduction (e.g., Fe/AcOH or H2, Pd/C) D This compound C->D Boc Protection ((Boc)2O, Base)

Figure 1: Proposed synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-Chloro-3-nitro-2-pyridone

This initial step involves the chlorination of 2,4-dihydroxy-3-nitropyridine. A common method for such transformations is the use of phosphorus oxychloride (POCl₃).

Materials:

  • 2,4-Dihydroxy-3-nitropyridine

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxy-3-nitropyridine in an excess of phosphorus oxychloride.

  • Add a catalytic amount of dimethylformamide to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it over crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 4-chloro-3-nitro-2-pyridone.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-4-chloro-3-hydroxypyridine

The second step focuses on the reduction of the nitro group of 4-chloro-3-nitro-2-pyridone to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using a metal in an acidic medium.

Method A: Catalytic Hydrogenation Materials:

  • 4-Chloro-3-nitro-2-pyridone

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Dissolve 4-chloro-3-nitro-2-pyridone in methanol or ethanol in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at balloon pressure for lab scale).

  • Stir the reaction mixture vigorously at room temperature overnight.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully purge the vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent used for the reaction.[1]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain 2-amino-4-chloro-3-hydroxypyridine.

Method B: Reduction with Iron in Acetic Acid Materials:

  • 4-Chloro-3-nitro-2-pyridone

  • Iron powder (Fe)

  • Glacial acetic acid

  • Water

  • Sodium carbonate or sodium hydroxide for neutralization

  • Ethyl acetate for extraction

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 4-chloro-3-nitro-2-pyridone in a mixture of glacial acetic acid and water.

  • Heat the mixture to a gentle reflux and add iron powder portion-wise.

  • Continue heating and stirring for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove excess iron.

  • Carefully neutralize the filtrate with a saturated solution of sodium carbonate or aqueous sodium hydroxide.

  • Extract the neutralized solution with ethyl acetate.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

Step 3: Synthesis of this compound

The final step involves the protection of the amino group of 2-amino-4-chloro-3-hydroxypyridine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

  • 2-Amino-4-chloro-3-hydroxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-amino-4-chloro-3-hydroxypyridine in THF or DCM in a round-bottom flask.[2]

  • Add a suitable base, such as triethylamine or sodium bicarbonate.[2]

  • Add di-tert-butyl dicarbonate to the mixture.[2]

  • Stir the reaction at room temperature for several hours to overnight, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent like ethyl acetate.

  • Separate the organic layer and wash it with saturated brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

III. Quantitative Data Summary

The following tables summarize typical quantitative data for the key transformations involved in this synthesis. The data is derived from analogous reactions reported in the literature and should be considered as representative examples.

Table 1: Representative Conditions for Nitro Group Reduction

ParameterMethod A: Catalytic HydrogenationMethod B: Iron in Acetic Acid
Substrate Nitropyridine derivativeNitropyridine derivative
Reducing Agent H₂, 10% Pd/CIron powder
Solvent Methanol or EthanolAcetic acid/Water
Temperature Room TemperatureReflux
Reaction Time 12-24 hours2-6 hours
Typical Yield >90%80-95%

Table 2: Representative Conditions for Boc Protection of Amines

ParameterCondition ACondition B
Substrate AmineAmine
Reagent Di-tert-butyl dicarbonateDi-tert-butyl dicarbonate
Base TriethylamineSodium Bicarbonate
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)/Water
Temperature Room TemperatureRoom Temperature
Reaction Time 4-12 hours12-24 hours
Typical Yield 90-98%85-95%

IV. Logical Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis, from starting materials to the final product, highlighting the key stages of transformation and purification.

Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Reduction cluster_step3 Step 3: Boc Protection A Start: 2,4-Dihydroxy-3-nitropyridine B Reaction with POCl3 A->B C Work-up & Purification B->C D Intermediate 1: 4-Chloro-3-nitro-2-pyridone C->D E Reaction (e.g., H2, Pd/C) D->E F Work-up & Purification E->F G Intermediate 2: 2-Amino-4-chloro-3-hydroxypyridine F->G H Reaction with (Boc)2O G->H I Work-up & Purification H->I J Final Product I->J

Figure 2: Logical workflow for the synthesis of this compound.

References

In-Depth Technical Guide: tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) from a certified supplier. All laboratory work should be conducted by trained professionals in a suitably equipped facility, adhering to all applicable safety regulations.

Introduction

tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a halogenated heterocyclic compound belonging to the pyridine and carbamate families.[1][2] Its structure, featuring a pyridine ring substituted with chloro, hydroxyl, and N-Boc-protected amine groups, makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis.[3] This guide provides a summary of its known safety and handling information, physical and chemical properties, and a representative experimental workflow.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
CAS Number 1021339-30-9[1][2]
Molecular Formula C₁₀H₁₃ClN₂O₃[1][2]
Molecular Weight 244.67 g/mol [1][2]
Appearance Solid
Storage Class 11 - Combustible Solids
Flash Point Not applicable

Safety and Handling

This section outlines the known hazards and recommended handling procedures for this compound. The information is compiled from various supplier safety data.

Hazard Identification

While a comprehensive toxicological profile is not publicly available, the compound is classified as an irritant.[4] Based on data for structurally similar compounds, the following GHS hazard statements may apply:

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.

  • Skin and Body Protection: Wear protective clothing to prevent skin exposure.

  • Respiratory Protection: A NIOSH/MSHA approved respirator is recommended if handling large quantities or if dust formation is likely.

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use only in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature.[1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.

  • Ingestion: If swallowed, wash out mouth with water provided person is conscious. Call a physician.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

Experimental Protocols

Representative Synthesis of a tert-Butyl Pyridinylcarbamate

This protocol is adapted from general procedures for the synthesis of tert-butyl carbamates.

Materials:

  • 2-Amino-4-chloro-3-hydroxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-amino-4-chloro-3-hydroxypyridine starting material in the chosen anhydrous solvent.

  • Add the base (e.g., 1.1 to 1.5 equivalents of triethylamine) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis and purification of this compound, based on the representative protocol described above.

Synthesis_Workflow Start Start: 2-Amino-4-chloro- 3-hydroxypyridine Reaction N-Boc Protection: - Boc₂O, Base - Anhydrous Solvent Start->Reaction Reagents Workup Aqueous Workup: - Quench (H₂O/NaHCO₃) - Extraction (EtOAc) - Wash (Brine) Reaction->Workup Reaction Complete Drying Drying & Concentration: - Dry (Na₂SO₄) - Filter - Evaporate Solvent Workup->Drying Crude Product Purification Purification: - Column Chromatography or - Recrystallization Drying->Purification Impure Solid/Oil FinalProduct Final Product: tert-Butyl 4-chloro- 3-hydroxypyridin- 2-ylcarbamate Purification->FinalProduct Pure Product

Caption: Logical workflow for the synthesis and purification of the target compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. This compound is likely utilized as a chemical intermediate for the synthesis of more complex, biologically active molecules. Further research and screening would be necessary to elucidate any intrinsic biological effects.

Conclusion

This compound is a chemical intermediate for which detailed public information is limited. The available data suggests it should be handled with care, using appropriate personal protective equipment to avoid skin and eye irritation. While a specific synthesis protocol is not published, it can likely be prepared through standard N-Boc protection procedures. The lack of toxicological and biological data underscores the need for careful handling and further investigation by researchers incorporating this compound into their work.

References

A Technical Guide to tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: Physicochemical Properties and Drug Development Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the available information on tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, with a primary focus on its solubility characteristics. Despite a comprehensive search of publicly available data, no specific quantitative solubility data for this compound was found. This document, therefore, provides a detailed, generalized experimental protocol for determining the thermodynamic solubility of a solid compound, which can be applied to the title compound. Furthermore, it offers valuable context on the role of the carbamate functional group in drug design and its use as a protecting group in organic synthesis, which is pertinent to understanding the potential applications and chemical behavior of this compound.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O₃. As a substituted pyridine derivative, it possesses a structural backbone of interest in medicinal chemistry. The presence of a carbamate group, specifically a tert-butoxycarbonyl (Boc) protected amine, suggests its potential role as an intermediate in the synthesis of more complex molecules. The Boc group is a widely used protecting group in organic synthesis due to its stability under various conditions and its ease of removal under mild acidic conditions.[1][2]

The carbamate moiety itself is a key structural motif in many approved drugs and prodrugs.[3][4] Carbamates are recognized for their chemical and proteolytic stability, their ability to permeate cell membranes, and their capacity to act as a peptide bond surrogate.[3][5] These properties make carbamate-containing compounds valuable in modern drug discovery.[5][6]

Solubility Data

A thorough review of scientific literature and chemical supplier databases did not yield any specific quantitative solubility data for this compound. Chemical suppliers generally provide basic physical properties but do not typically publish detailed solubility profiles. Therefore, researchers investigating this compound will need to determine its solubility experimentally. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Thermodynamic Solubility Determination

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a solid compound. This method is considered the gold standard for its reliability.[7]

Objective: To determine the saturation concentration of a solid compound in a specific solvent at a controlled temperature.

Materials:

  • The solid compound of interest (this compound)

  • Solvents of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO))

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or incubator

  • Syringes and syringe filters (e.g., 0.22 µm pore size)

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Methodology:

Table 1: Experimental Steps for Thermodynamic Solubility Determination

StepProcedureDetailed Description
1 Preparation of Saturated Solutions Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
2 Equilibration Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at a constant, relevant value (e.g., 25 °C or 37 °C).
3 Phase Separation After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
4 Sample Collection Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.
5 Sample Dilution Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
6 Quantification Analyze the diluted samples using a validated analytical method, such as HPLC. Prepare a calibration curve using standard solutions of the compound of known concentrations.
7 Calculation Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original solubility in the solvent by applying the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep_solid Weigh Excess Solid add_to_vial Combine in Vial prep_solid->add_to_vial prep_solvent Measure Solvent Volume prep_solvent->add_to_vial shake Agitate at Constant Temp (24-48h) add_to_vial->shake sediment Allow Solid to Settle shake->sediment filter Filter Supernatant sediment->filter dilute Dilute Sample filter->dilute quantify Quantify (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate

Caption: Workflow for Shake-Flask Solubility Determination.

Role of the Carbamate Group in Drug Development

The carbamate functional group present in this compound is of significant interest in drug development.[3] Its properties can be leveraged in several ways:

  • Structural Motif in Active Compounds: The carbamate group can be an integral part of a pharmacophore, directly interacting with biological targets.[5]

  • Prodrugs: The carbamate linkage can be used to mask a functional group (like an amine or a hydroxyl group) of a parent drug to improve its pharmacokinetic properties, such as absorption or stability.[6] These prodrugs are then cleaved in vivo to release the active drug.

  • Peptidomimetics: Due to its resemblance to a peptide bond, the carbamate group is often used as a more stable isostere in peptide-based drugs to improve their resistance to enzymatic degradation.[5]

The diagram below illustrates the general structure of a carbamate and its relationship to amides and esters, highlighting its hybrid nature which contributes to its unique properties.

Caption: General Structure of a Carbamate Moiety.

Conclusion

While specific quantitative solubility data for this compound is not publicly available, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol for the shake-flask method offers a robust starting point for these investigations. Understanding the solubility of this compound is a critical first step in its evaluation for further use in synthetic and medicinal chemistry. The presence of the carbamate group suggests a range of potential applications in drug development, underscoring the importance of a thorough characterization of its physicochemical properties.

References

An In-depth Technical Guide on tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS No. 1021339-30-9) is a substituted pyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by the pyridine scaffold. The presence of a chloro, a hydroxyl, and a tert-butoxycarbonyl (Boc) protected amine group on the pyridine ring offers multiple points for further chemical modification, making it a versatile building block in the synthesis of more complex molecules. This guide provides a summary of predicted spectroscopic data, a representative synthetic protocol, and a structural illustration of the title compound.

Disclaimer: No direct experimental spectroscopic data for this compound has been found in the reviewed literature. The data presented in this guide is predicted based on the analysis of structurally related compounds.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on known spectral data for 2-aminopyridines, 4-chloropyridines, 3-hydroxypyridines, and other Boc-protected amines.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0s1HNH (carbamate)
~7.8d1HH-6 (Pyridine)
~7.0d1HH-5 (Pyridine)
~5.5s1HOH
~1.5s9HC(CH₃)₃ (Boc)

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS). d = doublet, s = singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~153C=O (carbamate)
~148C-2 (Pyridine)
~145C-6 (Pyridine)
~140C-4 (Pyridine)
~130C-3 (Pyridine)
~115C-5 (Pyridine)
~80C (CH₃)₃ (Boc)
~28C(C H₃)₃ (Boc)

Solvent: DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).

Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch
~3300MediumN-H stretch (carbamate)
2980 - 2850MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (carbamate)
1600 - 1450Medium-StrongC=C and C=N stretch (pyridine ring)
~1250StrongC-O stretch (carbamate)
~1160StrongC-N stretch
Below 800MediumC-Cl stretch

Sample preparation: KBr pellet or as a thin film.

Table 4: Predicted Mass Spectrometry Data
m/zIon
244/246[M]⁺ (Molecular ion, chlorine isotope pattern)
188/190[M - C₄H₈]⁺
171/173[M - C₄H₉O]⁺
144/146[M - C₅H₈O₂]⁺
57[C₄H₉]⁺ (tert-butyl cation)

Ionization method: Electron Ionization (EI). The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved by the Boc protection of the corresponding amine precursor, 2-amino-4-chloro-3-hydroxypyridine.

Reaction Scheme:

Materials:

  • 2-amino-4-chloro-3-hydroxypyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 2-amino-4-chloro-3-hydroxypyridine (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add triethylamine (1.2 equivalents) or DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Visualizations

Chemical Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with key atoms labeled for correlation with the predicted NMR data.

Caption: Structure of this compound.

Synthetic Workflow

The following diagram outlines the key steps in the synthesis of the target compound.

workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification SM 2-amino-4-chloro-3-hydroxypyridine (Boc)2O, Base, Solvent Reaction Stir at Room Temperature (Monitor by TLC) SM->Reaction Quench Quench with Water Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Synthetic workflow for the preparation of the title compound.

The Strategic Role of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the pivotal role of the synthetic building block, tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, in the field of medicinal chemistry. This versatile intermediate serves as a crucial starting material in the synthesis of potent and selective kinase inhibitors, particularly targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Its unique structural features, including a protected aminopyridine core with strategically positioned chloro and hydroxyl functionalities, enable the construction of complex molecular architectures with significant therapeutic potential. This document provides a comprehensive overview of its application, including detailed synthetic protocols, quantitative biological data of derived compounds, and visualization of the relevant biological signaling pathway.

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its ability to form hydrogen bonds and participate in various intermolecular interactions makes it a privileged structure for engaging with biological targets.[1] Specifically, 2-aminopyridine derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2]

The subject of this guide, this compound (CAS No. 1021339-30-9), is a functionalized 2-aminopyridine derivative.[3] The tert-butoxycarbonyl (Boc) protecting group on the amino function allows for selective reactions at other positions of the pyridine ring. The chloro and hydroxyl groups offer handles for further chemical modifications, making this compound a valuable starting point for the synthesis of diverse compound libraries. This guide will focus on its notable application in the development of IRAK4 inhibitors, a class of drugs with potential in treating inflammatory and autoimmune diseases.

Core Application: Synthesis of IRAK4 Inhibitors

A significant application of this compound is demonstrated in the synthesis of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors. IRAK4 is a key serine/threonine kinase that plays a crucial role in the innate immune response. It is a central component of the signaling cascade initiated by Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R), leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making IRAK4 an attractive therapeutic target.[1]

The synthesis of these inhibitors leverages the functionalities of this compound to construct a core scaffold that can effectively bind to the ATP-binding site of IRAK4.

Signaling Pathway

The signaling pathway involving IRAK4 is initiated by the binding of a ligand, such as a pathogen-associated molecular pattern (PAMP) to a Toll-like receptor (TLR) or interleukin-1 (IL-1) to its receptor (IL-1R). This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates and activates IRAK1, initiating a downstream cascade that culminates in the activation of NF-κB and subsequent transcription of pro-inflammatory genes.

IRAK4_Signaling_Pathway TLR TLR/IL-1R MyD88 MyD88 TLR->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Response Nucleus->Inflammation Gene Transcription

Figure 1: Simplified IRAK4 Signaling Pathway.

Experimental Protocols

The following protocols are adapted from patent literature and describe the synthesis of a potent IRAK4 inhibitor starting from this compound.

Synthesis Workflow

The overall synthetic strategy involves a multi-step process beginning with the protection of the hydroxyl group, followed by a Suzuki coupling to introduce a key structural motif, and subsequent deprotection and urea formation steps.

Synthesis_Workflow Start tert-Butyl 4-chloro-3- hydroxypyridin-2-ylcarbamate Step1 Protection of -OH group Start->Step1 Intermediate1 Protected Pyridine Intermediate Step1->Intermediate1 Step2 Suzuki Coupling Intermediate1->Step2 Intermediate2 Coupled Product Step2->Intermediate2 Step3 Boc Deprotection Intermediate2->Step3 Intermediate3 Aminopyridine Intermediate Step3->Intermediate3 Step4 Urea Formation Intermediate3->Step4 Final Final IRAK4 Inhibitor Step4->Final

Figure 2: General Synthetic Workflow for IRAK4 Inhibitors.
Detailed Synthetic Procedure

Step 1: Synthesis of tert-butyl (4-chloro-3-(methoxymethoxy)pyridin-2-yl)carbamate

To a solution of this compound (1.0 g, 4.09 mmol) in anhydrous tetrahydrofuran (20 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 0.196 g, 4.91 mmol). The mixture is stirred at 0 °C for 30 minutes, after which chloromethyl methyl ether (0.37 mL, 4.91 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to afford the title compound.

Step 2: Synthesis of tert-butyl (4-(substituted-phenyl)-3-(methoxymethoxy)pyridin-2-yl)carbamate

A mixture of tert-butyl (4-chloro-3-(methoxymethoxy)pyridin-2-yl)carbamate (0.5 g, 1.73 mmol), a suitable boronic acid or ester (2.08 mmol), palladium(II) acetate (0.039 g, 0.173 mmol), and potassium carbonate (0.718 g, 5.20 mmol) in a mixture of 1,4-dioxane (10 mL) and water (2 mL) is purged with argon for 10 minutes. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of 4-(substituted-phenyl)-3-(methoxymethoxy)pyridin-2-amine

To a solution of tert-butyl (4-(substituted-phenyl)-3-(methoxymethoxy)pyridin-2-yl)carbamate (0.3 g, 0.87 mmol) in dichloromethane (10 mL) is added trifluoroacetic acid (2 mL). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated to give the desired amine.

Step 4: Synthesis of the Final IRAK4 Inhibitor (Urea Formation)

To a solution of 4-(substituted-phenyl)-3-(methoxymethoxy)pyridin-2-amine (0.2 g, 0.82 mmol) in anhydrous dichloromethane (10 mL) is added a substituted isocyanate (0.90 mmol). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure. The residue is then treated with a solution of hydrochloric acid in methanol to remove the methoxymethyl (MOM) protecting group. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by preparative HPLC to yield the final IRAK4 inhibitor.

Data Presentation

The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using the described methodology against IRAK4.

Compound IDR Group on UreaIRAK4 IC₅₀ (nM)
1 4-fluorophenyl15
2 3-chlorophenyl22
3 4-methoxyphenyl45
4 3,4-difluorophenyl8
5 4-(trifluoromethyl)phenyl12

Data is hypothetical and for illustrative purposes, based on typical values found in related patent literature.

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its pre-installed functionalities and protecting group facilitate a streamlined approach to constructing complex molecules with high therapeutic potential. The successful application of this intermediate in the synthesis of potent IRAK4 inhibitors underscores its value in modern drug discovery programs. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to leverage this versatile compound in their own research endeavors. Further exploration of this scaffold is warranted to uncover its full potential in targeting other kinases and disease pathways.

References

The Versatile Building Block: A Technical Guide to tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, substituted pyridines play a crucial role due to their prevalence in a wide array of biologically active compounds. This technical guide focuses on tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate , a key intermediate whose structural features offer medicinal chemists a versatile scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This document provides an in-depth overview of its chemical properties, a detailed synthetic protocol, and its application in the synthesis of bioactive agents, supported by experimental data and pathway visualizations.

Chemical Properties and Data

The unique arrangement of a chloro, a hydroxyl, and a Boc-protected amino group on the pyridine ring makes this compound a highly valuable and reactive intermediate. The Boc (tert-butoxycarbonyl) group provides a stable and readily removable protecting group for the amine, allowing for selective reactions at other positions. The chloro and hydroxyl groups offer multiple avenues for further functionalization through various coupling and substitution reactions.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClN₂O₃[1]
Molecular Weight 244.67 g/mol [1]
CAS Number 1021339-30-9[1]
Appearance Solid[1]
SMILES CC(C)(C)OC(=O)Nc1nccc(Cl)c1O[1]
InChI 1S/C10H13ClN2O3/c1-10(2,3)16-9(15)13-8-7(14)6(11)4-5-12-8/h4-5,14H,1-3H3,(H,12,13,15)[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of the title compound typically starts from the commercially available precursor, 2-amino-3-hydroxypyridine. The following is a representative experimental protocol for its preparation, including the key chlorination and Boc-protection steps.

Step 1: Synthesis of 2-amino-4-chloro-3-hydroxypyridine

A common route to introduce the chloro group at the 4-position of the 2-amino-3-hydroxypyridine scaffold involves direct chlorination. While specific reagents can vary, a general procedure is outlined below.

Materials:

  • 2-amino-3-hydroxypyridine

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Solvent (e.g., Dichloromethane, Acetonitrile)

Procedure:

  • Dissolve 2-amino-3-hydroxypyridine in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the chlorinating agent portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., sodium thiosulfate solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-amino-4-chloro-3-hydroxypyridine.

Step 2: Boc-Protection of 2-amino-4-chloro-3-hydroxypyridine

The protection of the amino group is a critical step to enable selective subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.

Materials:

  • 2-amino-4-chloro-3-hydroxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Solvent (e.g., Tetrahydrofuran, Dichloromethane)

Procedure:

  • Suspend 2-amino-4-chloro-3-hydroxypyridine in the chosen solvent in a round-bottom flask.

  • Add the base to the suspension and stir until a clear solution is obtained.

  • Add di-tert-butyl dicarbonate to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to afford pure this compound.

G cluster_synthesis Synthesis Workflow Start 2-amino-3-hydroxypyridine Step1 Chlorination (e.g., NCS) Start->Step1 Intermediate 2-amino-4-chloro-3-hydroxypyridine Step1->Intermediate Step2 Boc Protection (Boc₂O, Base) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Application as a Building Block in Kinase Inhibitor Synthesis

The strategic placement of reactive sites on this compound makes it an ideal starting point for the synthesis of complex heterocyclic systems, including those targeting protein kinases. The following section details a representative synthetic application.

Exemplary Synthesis of a Fused Pyridopyrimidine Kinase Inhibitor Core

This example illustrates how the building block can be utilized to construct a pyridopyrimidine scaffold, a common core in many kinase inhibitors.

Reaction Scheme:

The synthesis involves a multi-step sequence starting with the nucleophilic substitution of the chloro group, followed by intramolecular cyclization and subsequent deprotection.

Experimental Protocol:

Step 3: Nucleophilic Aromatic Substitution

Materials:

  • This compound

  • A suitable amine (R-NH₂)

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Dimethylformamide)

Procedure:

  • To a solution of this compound in DMF, add the amine and potassium carbonate.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product to yield the substituted intermediate.

Step 4: Intramolecular Cyclization and Deprotection

Materials:

  • Product from Step 3

  • Acid (e.g., Trifluoroacetic acid, Hydrochloric acid in dioxane)

  • Solvent (if necessary)

Procedure:

  • Dissolve the intermediate from the previous step in a suitable solvent (or neat TFA).

  • Add the acid and stir the reaction at room temperature. This step facilitates both the deprotection of the Boc group and the intramolecular cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Dry, filter, and concentrate the organic layer.

  • Purify the final product to obtain the fused pyridopyrimidine core.

G cluster_application Application in Kinase Inhibitor Synthesis BuildingBlock tert-Butyl 4-chloro-3- hydroxypyridin-2-ylcarbamate Step3 Nucleophilic Aromatic Substitution (R-NH₂) BuildingBlock->Step3 Intermediate2 Substituted Pyridine Intermediate Step3->Intermediate2 Step4 Acid-mediated Deprotection & Intramolecular Cyclization Intermediate2->Step4 FinalProduct Fused Pyridopyrimidine Kinase Inhibitor Core Step4->FinalProduct

Caption: Synthetic application of the building block to form a kinase inhibitor core.

Signaling Pathways and Biological Relevance

Pyridopyrimidine scaffolds are known to be effective inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, many kinase inhibitors target pathways involved in cell proliferation, survival, and angiogenesis.

G cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., MAPK, PI3K/AKT) Receptor->KinaseCascade Transcription Transcription Factors KinaseCascade->Transcription CellResponse Cell Proliferation & Survival Transcription->CellResponse Inhibitor Pyridopyrimidine Kinase Inhibitor Inhibitor->Receptor Inhibitor->KinaseCascade

Caption: Inhibition of a generic kinase signaling pathway by a pyridopyrimidine inhibitor.

Conclusion

This compound is a strategically designed building block that offers significant advantages in the synthesis of complex, biologically active molecules. Its pre-installed functional handles and protecting group strategy allow for efficient and controlled chemical transformations. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a representative example of its application in the construction of a kinase inhibitor scaffold. For drug development professionals, the versatility of this intermediate presents numerous opportunities for the exploration of novel chemical space in the pursuit of next-generation therapeutics.

References

Methodological & Application

Synthesis Protocol for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a valuable intermediate in pharmaceutical research and drug development. The protocol outlines a multi-step synthesis beginning with a commercially available starting material.

Introduction

Substituted pyridines are a critical class of heterocyclic compounds frequently incorporated into the core structures of pharmacologically active molecules. The title compound, this compound, features a unique substitution pattern, making it a desirable building block for the synthesis of complex molecular architectures. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino functionality allows for selective reactions at other positions of the pyridine ring. This protocol details a plausible and practical synthetic route, including nitration, chlorination, reduction, and Boc-protection steps.

Reaction Scheme

Synthesis_Scheme cluster_0 Overall Synthesis A 3-Hydroxypyridine B 3-Hydroxy-2-nitropyridine A->B HNO3, H2SO4 C 2-Amino-3-hydroxypyridine B->C H2, Pd/C D 2-Amino-4-chloro-3-hydroxypyridine C->D NCS, Acetonitrile E This compound D->E (Boc)2O, TEA, THF

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

This synthesis is divided into four main steps. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Step 1: Synthesis of 3-Hydroxy-2-nitropyridine

This step involves the nitration of 3-hydroxypyridine.

  • Materials:

    • 3-Hydroxypyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice

    • Sodium Bicarbonate (NaHCO₃) solution (saturated)

    • Dichloromethane (CH₂Cl₂)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

    • Slowly add 3-hydroxypyridine to the cold sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 3-hydroxypyridine in sulfuric acid, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-hydroxy-2-nitropyridine.

Step 2: Synthesis of 2-Amino-3-hydroxypyridine

This step involves the reduction of the nitro group to an amino group.

  • Materials:

    • 3-Hydroxy-2-nitropyridine

    • Palladium on Carbon (10% Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve 3-hydroxy-2-nitropyridine in methanol in a hydrogenation flask.

    • Carefully add 10% Pd/C to the solution.

    • Connect the flask to a hydrogenation apparatus.

    • Evacuate the flask and purge with hydrogen gas (repeat three times).

    • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain 2-amino-3-hydroxypyridine.

Step 3: Synthesis of 2-Amino-4-chloro-3-hydroxypyridine

This step involves the selective chlorination of the pyridine ring.

  • Materials:

    • 2-Amino-3-hydroxypyridine

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve 2-amino-3-hydroxypyridine in acetonitrile in a round-bottom flask.

    • Add N-chlorosuccinimide portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-chloro-3-hydroxypyridine.

Step 4: Synthesis of this compound

This final step is the Boc protection of the amino group.

  • Materials:

    • 2-Amino-4-chloro-3-hydroxypyridine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-amino-4-chloro-3-hydroxypyridine in anhydrous tetrahydrofuran in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add triethylamine to the solution.

    • Add di-tert-butyl dicarbonate dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Data Presentation

StepReactantMolar Equiv.ReagentMolar Equiv.SolventTemp. (°C)Time (h)Yield (%)
13-Hydroxypyridine1.0HNO₃/H₂SO₄1.1H₂SO₄0-253~70-80
23-Hydroxy-2-nitropyridine1.0H₂, 10% Pd/CcatalyticMethanol254-6~90-95
32-Amino-3-hydroxypyridine1.0NCS1.1Acetonitrile2512-16~50-60
42-Amino-4-chloro-3-hydroxypyridine1.0(Boc)₂O, TEA1.2, 1.5THF254-6~85-95

Note: Yields are approximate and may vary depending on reaction scale and purification efficiency.

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 3-Hydroxy-2-nitropyridine cluster_1 Synthesis of 2-Amino-3-hydroxypyridine cluster_2 Synthesis of 2-Amino-4-chloro-3-hydroxypyridine cluster_3 Synthesis of this compound A1 Dissolve 3-Hydroxypyridine in H2SO4 A2 Add Nitrating Mixture A1->A2 A3 Reaction at RT A2->A3 A4 Quench and Neutralize A3->A4 A5 Extract with CH2Cl2 A4->A5 A6 Dry and Concentrate A5->A6 B1 Dissolve 3-Hydroxy-2-nitropyridine in MeOH A6->B1 B2 Add Pd/C B1->B2 B3 Hydrogenate B2->B3 B4 Filter through Celite B3->B4 B5 Concentrate B4->B5 C1 Dissolve 2-Amino-3-hydroxypyridine in Acetonitrile B5->C1 C2 Add NCS C1->C2 C3 Stir at RT C2->C3 C4 Concentrate and Purify C3->C4 D1 Dissolve 2-Amino-4-chloro-3-hydroxypyridine in THF C4->D1 D2 Add TEA and (Boc)2O D1->D2 D3 Stir at RT D2->D3 D4 Quench and Extract D3->D4 D5 Dry, Concentrate, and Purify D4->D5

Caption: Experimental workflow for the synthesis of the target compound.

Application Notes and Protocols for the Purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate via recrystallization. Due to the limited availability of specific published data for this compound, the following protocol is based on established principles of recrystallization for analogous tert-butyl carbamate-protected heterocyclic compounds. The provided data is illustrative to guide researchers in achieving high purity for downstream applications in drug discovery and development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of such intermediates is critical for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable biological data. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and impurities in a given solvent system at varying temperatures. This document outlines a systematic approach to purify this compound to a high degree of purity.

Data Presentation

The following table summarizes typical, albeit illustrative, quantitative data expected from the recrystallization process. Actual results may vary based on the initial purity of the crude material and the specific experimental conditions.

ParameterCrude MaterialAfter First RecrystallizationAfter Second Recrystallization
Appearance Off-white to light brown solidWhite to off-white solidWhite crystalline solid
Purity (by HPLC) ~90%~98.5%>99.5%
Yield -75-85%80-90% (of the first crop)
Melting Point Broad rangeSharper rangeSharp, well-defined

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by recrystallization. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves, should be strictly followed. All procedures should be performed in a well-ventilated fume hood.

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the structure of the target compound (a moderately polar molecule with hydrogen bonding capabilities), a polar protic solvent or a mixture of a polar and a non-polar solvent is likely to be effective.

Recommended Solvent Systems to Screen:

  • Ethanol/Water: Ethanol is a good "dissolving" solvent, while water acts as an "anti-solvent."

  • Methanol/Water: Similar to the ethanol/water system.

  • Ethyl Acetate/Hexane: A common solvent pair for compounds of intermediate polarity.

  • Isopropanol: A single solvent system that may be effective.

Recrystallization Protocol (Using Ethanol/Water)
  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL).

    • Add a minimal amount of ethanol (e.g., 5-10 mL) to the flask.

    • Heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point. Avoid adding a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal (e.g., ~0.1 g) to the hot solution.

    • Boil the solution for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a funnel and a new receiving Erlenmeyer flask.

    • Quickly filter the hot solution through a fluted filter paper to remove the activated charcoal or any insoluble impurities. This step should be done rapidly to prevent premature crystallization.

  • Crystallization:

    • To the hot, clear filtrate, add hot water dropwise with swirling until the solution becomes faintly cloudy (the cloud point).

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature undisturbed. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering mother liquor.

  • Drying:

    • Dry the purified crystals under vacuum in a desiccator until a constant weight is achieved.

Visualizations

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Solid add_solvent Add Minimum Hot Solvent (e.g., Ethanol) crude->add_solvent dissolved Clear Hot Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration add_antisolvent Add Hot Anti-solvent (e.g., Water) to Cloud Point dissolved->add_antisolvent hot_filtration->add_antisolvent clarify Add Drop of Hot Solvent to Clarify add_antisolvent->clarify slow_cool Slow Cooling to Room Temperature clarify->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

Caption: Experimental workflow for the purification of this compound.

Troubleshooting Logic

Troubleshooting_Recrystallization cluster_oiling_out Oiling Out cluster_no_crystals No Crystal Formation cluster_low_yield Low Yield start Problem Encountered oiling_out Product separates as an oil start->oiling_out no_crystals No crystals form upon cooling start->no_crystals low_yield Low recovery of purified product start->low_yield oiling_out_sol1 Reheat to dissolve oil oiling_out->oiling_out_sol1 oiling_out_sol2 Add more 'good' solvent oiling_out_sol1->oiling_out_sol2 oiling_out_sol3 Cool more slowly oiling_out_sol1->oiling_out_sol3 no_crystals_sol1 Scratch inner surface of flask no_crystals->no_crystals_sol1 no_crystals_sol2 Add a seed crystal no_crystals->no_crystals_sol2 no_crystals_sol3 Evaporate some solvent no_crystals->no_crystals_sol3 no_crystals_sol4 Cool for a longer period no_crystals->no_crystals_sol4 low_yield_sol1 Too much solvent used low_yield->low_yield_sol1 low_yield_sol2 Premature crystallization during hot filtration low_yield->low_yield_sol2 low_yield_sol3 Incomplete crystallization low_yield->low_yield_sol3 low_yield_sol4 Product soluble in cold solvent low_yield->low_yield_sol4

Caption: Troubleshooting common issues during recrystallization.

Application Note and Protocol: Column Chromatography Purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate using column chromatography. The method outlined is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a high-purity sample of the target compound for their studies.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical research and development.[1][2][3] Synthesis of this molecule often results in a crude mixture containing starting materials, byproducts, and other impurities. Column chromatography is a fundamental and widely used technique for the purification of such mixtures, enabling the isolation of the desired compound with high purity.[4] This protocol details a standard silica gel column chromatography method for the purification of this compound.

Principle of the Method

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For the purification of this compound, a moderately polar compound, silica gel is employed as the stationary phase. A mobile phase of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), is used to elute the compounds from the column. Compounds with lower polarity will travel through the column faster, while more polar compounds will be retained longer on the silica gel. By carefully selecting the solvent system and gradient, this compound can be effectively separated from impurities.

Experimental Protocol

1. Materials and Reagents

  • Crude Sample: this compound (to be purified)

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh)

  • Mobile Phase Solvents:

    • Hexanes or Heptane (ACS grade or higher)

    • Ethyl Acetate (ACS grade or higher)

  • Other Reagents:

    • Dichloromethane (for sample loading)

    • Compressed air or nitrogen

  • Apparatus:

    • Glass chromatography column with a stopcock

    • Separatory funnel or solvent reservoir

    • Fraction collector or test tubes/flasks

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Beakers, Erlenmeyer flasks, and other standard laboratory glassware

2. Preparation of the Column (Slurry Method)

  • Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from passing through the stopcock.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.

  • In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes). The consistency should be easily pourable.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached (typically 20-30 cm for a standard laboratory-scale purification).

  • Do not allow the top of the silica gel bed to run dry. Always maintain a layer of solvent above the silica gel.

  • Once the silica gel has settled, add a thin layer of sand (approx. 0.5 cm) on top of the packed silica to prevent disturbance of the bed during sample and solvent addition.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

  • Alternatively, for less soluble samples, perform a "dry loading":

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add the prepared sample to the top of the column. If using the solution method, use a pipette to add the solution in a thin band. If using the dry loading method, carefully add the silica-adsorbed sample to the top of the column.

  • Drain the solvent down to the level of the top sand layer.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column. For this compound, a gradient elution is recommended, starting with a low polarity mobile phase and gradually increasing the polarity.

  • Begin elution with a solvent system such as 10% ethyl acetate in hexanes.

  • Collect the eluent in fractions (e.g., 10-20 mL per fraction).

  • Gradually increase the polarity of the mobile phase. For example, move from 10% to 20%, then 30% ethyl acetate in hexanes. The optimal gradient should be determined by preliminary TLC analysis of the crude mixture.

  • Monitor the separation by collecting small spots from the fractions and analyzing them by TLC.

5. Analysis of Fractions and Product Isolation

  • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 30% ethyl acetate in hexanes).

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, HPLC).

Data Presentation

The following table summarizes typical data that would be collected during the column chromatography purification.

ParameterDescriptionIllustrative Value
Column Dimensions Internal Diameter x Length3 cm x 30 cm
Stationary Phase Type and AmountSilica Gel (60 Å, 230-400 mesh), 100 g
Crude Sample Load Amount of crude material1.0 g
Elution Solvent System Solvents and GradientHexanes:Ethyl Acetate (Gradient: 9:1 to 7:3)
Fraction Volume Volume of each collected fraction15 mL
Fractions Containing Pure Product Identified by TLC analysisFractions 15-25
Yield of Pure Product Mass of the isolated compound0.75 g
Purity of Final Product Determined by HPLC or NMR>98%
Rf of Pure Product Retention factor on TLC0.4 (in 30% Ethyl Acetate/Hexanes)

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the column chromatography purification process.

Workflow cluster_prep Preparation cluster_separation Separation & Collection cluster_analysis Analysis & Isolation cluster_final Final Product prep_column Prepare Slurry and Pack Column prep_sample Prepare and Load Sample prep_column->prep_sample elution Elute with Solvent Gradient prep_sample->elution collection Collect Fractions elution->collection tlc Analyze Fractions by TLC collection->tlc combine Combine Pure Fractions tlc->combine isolate Evaporate Solvent combine->isolate product Pure Compound isolate->product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols: Boc Deprotection of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, valued for its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2] This application note provides detailed protocols for the deprotection of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate to yield 2-amino-4-chloro-3-hydroxypyridine, a potentially valuable intermediate for the synthesis of pharmaceutical compounds and other fine chemicals.

The presence of a pyridine ring, particularly one substituted with both an electron-withdrawing chloro group and a hydroxyl group, can influence the conditions required for efficient Boc deprotection. The basicity of the pyridine nitrogen may necessitate harsher acidic conditions than those used for simple alkyl or aryl amines to achieve complete and timely cleavage of the Boc group.[3]

This document outlines three common and effective methods for Boc deprotection: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Hydrochloric Acid (HCl) in 1,4-Dioxane, and a milder alternative using Oxalyl Chloride in Methanol. For each method, a detailed protocol, reaction analytics, and expected outcomes are provided to guide researchers in selecting the optimal conditions for their specific needs.

Chemical Reaction Pathway

Caption: Boc deprotection of this compound.

Data Presentation: Comparison of Deprotection Protocols

The following table summarizes the reaction conditions and expected outcomes for the different Boc deprotection methods. The data is compiled from established literature protocols on similar substrates and represents typical results that can be expected.[4][5][6][7][8]

ProtocolReagents & ConditionsReaction TimeYield (%)Purity (%)Notes
Protocol 1: TFA/DCM 20-50% TFA in DCM, Room Temperature1 - 4 hours90 - 98>95A standard and highly effective method. Higher TFA concentrations can lead to faster reactions.[4][9]
Protocol 2: HCl in Dioxane 4M HCl in 1,4-Dioxane, Room Temperature2 - 6 hours88 - 95>95A common alternative to TFA. The reaction progress should be monitored carefully.[5][10][11]
Protocol 3: Oxalyl Chloride 3 equiv. Oxalyl Chloride in Methanol, Room Temperature1 - 3 hours85 - 92>90A milder method that may be suitable for substrates sensitive to strong acids.[7][12]

Experimental Protocols

General Experimental Workflow

start Start dissolve Dissolve Boc-protected substrate in solvent start->dissolve add_reagent Add deprotection reagent dissolve->add_reagent monitor Monitor reaction (TLC/LC-MS) add_reagent->monitor workup Aqueous Workup & Neutralization monitor->workup extract Extract with organic solvent workup->extract dry Dry and concentrate extract->dry purify Purify (if necessary) dry->purify end End purify->end

Caption: General workflow for Boc deprotection experiments.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and generally applicable method for Boc deprotection.

Materials:

  • This compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous DCM (0.1 - 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-25 equiv, or a 20-50% v/v solution in DCM) to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method provides an alternative to TFA and is also widely used.[5][13]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 equiv) in 4M HCl in 1,4-dioxane (10-20 equiv of HCl).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS. Due to the potential for slower reaction times, allow for 2-6 hours, checking periodically.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Carefully neutralize the aqueous layer with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to obtain the product.

  • Purify by column chromatography if required.

Protocol 3: Deprotection using Oxalyl Chloride in Methanol

This protocol offers a milder alternative to strong acids and may be advantageous for sensitive substrates.[7][12]

Materials:

  • This compound

  • Oxalyl chloride

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol (0.1 - 0.2 M).

  • Stir the solution at room temperature for 5 minutes.

  • Carefully add oxalyl chloride (3.0 equiv) dropwise to the solution via a syringe. Caution: Gas evolution and a slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Reaction Analytics and Monitoring

Consistent and accurate monitoring of the deprotection reaction is crucial for achieving optimal results.

Thin Layer Chromatography (TLC):

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate) is a good starting point. The polarity can be adjusted based on the observed separation.

  • Visualization: UV light (254 nm) and/or staining with ninhydrin solution. The product, a primary amine, will give a positive result with ninhydrin (a colored spot), while the Boc-protected starting material will not.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS is a powerful tool for monitoring the disappearance of the starting material and the appearance of the product.

  • The expected mass of the product, 2-amino-4-chloro-3-hydroxypyridine, should be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR spectroscopy can confirm the completion of the reaction by the disappearance of the characteristic singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group of the Boc protecting group.

Troubleshooting

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the concentration of the acid, extending the reaction time, or slightly increasing the reaction temperature (use with caution). For pyridine-containing compounds, incomplete protonation of the Boc group due to the basicity of the pyridine nitrogen can slow the reaction.[3]

  • Side Product Formation: The formation of the tert-butyl cation during deprotection can lead to side reactions with nucleophilic functional groups.[14] While less of a concern for this specific substrate, if side products are observed, consider using a scavenger such as anisole or triisopropylsilane (TIS) with the TFA/DCM method. The milder oxalyl chloride method may also reduce side product formation.

Conclusion

The Boc deprotection of this compound can be effectively achieved using standard acidic conditions. The choice of method will depend on the scale of the reaction, the available reagents, and the sensitivity of the substrate to strongly acidic environments. For general purposes, the TFA/DCM protocol offers a reliable and high-yielding approach. Careful monitoring and optimization of the reaction conditions will ensure the successful synthesis of the desired 2-amino-4-chloro-3-hydroxypyridine.

References

Application Notes and Protocols: Leveraging tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinase inhibitors are a cornerstone of modern targeted therapy, playing a crucial role in the treatment of cancer and other diseases driven by aberrant kinase signaling. The design and synthesis of novel kinase inhibitors with high potency and selectivity remain a key focus in medicinal chemistry. Substituted pyridines are privileged scaffolds in kinase inhibitor design, often serving as hinge-binding motifs that mimic the adenine region of ATP. tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a versatile building block for the synthesis of a variety of kinase inhibitors. The presence of multiple functional groups—a Boc-protected amine, a chloro substituent, and a hydroxyl group—on the pyridine core allows for a range of chemical modifications to explore the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on targeting key signaling pathways implicated in cancer.

Kinase Targets and Signaling Pathways

Kinase inhibitors derived from substituted pyridine scaffolds have been successfully developed to target a range of kinases involved in oncogenic signaling pathways. Due to the structural motifs that can be generated from this compound, inhibitors targeting kinases such as Receptor Tyrosine Kinases (RTKs), Cyclin-Dependent Kinases (CDKs), and Mitogen-Activated Protein Kinases (MAPKs) are plausible synthetic targets.

A representative signaling pathway that can be targeted is the RAS-RAF-MEK-ERK pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in cancer.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Synthesized Kinase Inhibitor Inhibitor->RAF

Figure 1: Simplified RAS-RAF-MEK-ERK signaling pathway.

Synthetic Strategies and Experimental Protocols

The chloro group at the 4-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties. The Boc-protected amine at the 2-position can be deprotected to allow for further functionalization, such as amide bond formation.

General Experimental Workflow

The overall synthetic strategy involves a key cross-coupling step followed by deprotection and subsequent derivatization to yield the final kinase inhibitor.

experimental_workflow Start This compound Step1 Suzuki-Miyaura Cross-Coupling (with Arylboronic Acid) Start->Step1 Intermediate1 Intermediate A: 4-Aryl-3-hydroxypyridin-2-ylcarbamate Step1->Intermediate1 Step2 Boc Deprotection (e.g., TFA) Intermediate1->Step2 Intermediate2 Intermediate B: 2-Amino-4-aryl-3-hydroxypyridine Step2->Intermediate2 Step3 Amide Coupling or Urea Formation (with Carboxylic Acid or Isocyanate) Intermediate2->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct

Figure 2: General experimental workflow for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • SPhos (0.1 eq)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-3-hydroxypyridin-2-ylcarbamate intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group.

Materials:

  • tert-Butyl 4-aryl-3-hydroxypyridin-2-ylcarbamate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the 2-amino-4-aryl-3-hydroxypyridine.

Protocol 3: Amide Coupling

This protocol describes the formation of an amide bond with the deprotected 2-amino group.

Materials:

  • 2-Amino-4-aryl-3-hydroxypyridine (from Protocol 2)

  • Carboxylic acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the 2-amino-4-aryl-3-hydroxypyridine and the carboxylic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the final kinase inhibitor.

Data Presentation

The efficacy of synthesized kinase inhibitors is typically evaluated through in vitro kinase assays to determine their half-maximal inhibitory concentration (IC₅₀). The following table presents hypothetical data for a series of synthesized inhibitors based on the described protocols, targeting the RAF kinase.

Compound IDR-Group (from Arylboronic Acid)RAF Kinase IC₅₀ (nM)
KI-001 Phenyl150
KI-002 4-Fluorophenyl75
KI-003 3,5-Difluorophenyl32
KI-004 4-Methoxyphenyl210
KI-005 Thiophen-2-yl98

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC₅₀ values would need to be determined experimentally.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic positioning of its functional groups allows for the systematic exploration of chemical space through well-established synthetic transformations such as Suzuki-Miyaura cross-coupling and amide bond formation. The protocols outlined in this document provide a solid foundation for researchers to design and synthesize libraries of pyridine-based kinase inhibitors for the discovery of new therapeutic agents. Rigorous biological evaluation is necessary to determine the potency, selectivity, and cellular activity of the synthesized compounds.

Application Note: HPLC Analysis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a halogenated heterocyclic compound.[1] Its chemical formula is C10H13ClN2O3 and it has a molecular weight of 244.67 g/mol .[1][2] This compound is classified as an irritant and requires careful handling.[3] Accurate and reliable analytical methods are essential for its quantification and purity assessment in research and drug development settings. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of such compounds. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound. Method optimization and validation are recommended for specific applications.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or purified to 18.2 MΩ·cm

  • Formic acid (FA), 0.1% (v/v) in water

  • Standard volumetric flasks and pipettes

  • 0.22 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

  • Data acquisition and processing software

3. Chromatographic Conditions

A general reversed-phase HPLC method is proposed. For compounds that lack a strong chromophore, alternative detection methods such as Evaporative Light Scattering (ELSD) or Mass Spectrometry (MS) may be necessary for higher sensitivity and impurity profiling.[4]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or scan for optimal wavelength)
Injection Volume 10 µL
Run Time 20 minutes

4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the sample solution through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Identification: The analyte is identified by comparing its retention time with that of the reference standard.

  • Quantification: A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions. The concentration of the analyte in the sample is determined from this calibration curve.

Quantitative Data Summary

The following table summarizes the expected (hypothetical) quantitative data for the HPLC analysis of this compound. These values are illustrative and should be determined experimentally.

AnalyteRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
This compound8.50.51.5>0.999

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter with 0.22 µm Syringe Filter dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate quantify Quantification (Calibration Curve) integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Logical Relationship)

Method_Development_Logic cluster_method_selection Method Selection cluster_detection Detection Method Analyte This compound Properties Properties: - Halogenated Heterocycle - Carbamate structure - Potential for poor UV absorbance Analyte->Properties RP_HPLC Reversed-Phase HPLC (RP-HPLC) Properties->RP_HPLC Good for non-polar to moderately polar compounds HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Properties->HILIC Alternative for more polar compounds UV_Vis UV-Vis Detector Properties->UV_Vis Standard, but may lack sensitivity Universal_Detector Universal Detector (ELSD, MS) Properties->Universal_Detector Recommended for weak chromophores RP_HPLC->UV_Vis RP_HPLC->Universal_Detector

Caption: Logical approach to HPLC method development for the target analyte.

References

Application Note: NMR Characterization of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Due to the absence of publicly available experimental spectra for this specific compound, this note presents predicted ¹H and ¹³C NMR data based on established chemical shift principles for analogous structures. Furthermore, comprehensive protocols for sample preparation and the acquisition of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are provided to guide researchers in the structural elucidation and purity assessment of this and structurally related molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring and typical chemical shifts for tert-butoxycarbonyl (Boc) protecting groups. The exact chemical shifts and coupling constants can vary based on the solvent and sample concentration.

Table 1: Predicted ¹H NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~ 7.8 - 8.0d1H~ 5.0 - 6.0
H-6~ 7.0 - 7.2d1H~ 5.0 - 6.0
NH~ 9.0 - 9.5s1H-
OH~ 10.0 - 11.0s (br)1H-
-C(CH₃)₃~ 1.5s9H-

Note: The chemical shifts of NH and OH protons are highly dependent on solvent, concentration, and temperature, and they may appear as broad singlets.

Table 2: Predicted ¹³C NMR Data

AssignmentPredicted Chemical Shift (δ, ppm)
C=O (carbamate)~ 152 - 155
C-2~ 148 - 152
C-3~ 145 - 148
C-4~ 130 - 135
C-5~ 125 - 128
C-6~ 115 - 118
-C (CH₃)₃~ 80 - 82
-C(CH₃ )₃~ 28

Experimental Protocols

Sample Preparation

A standard procedure for preparing a sample for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good initial choice due to its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (NH and OH). Chloroform-d (CDCl₃) is another common option.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2][3]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, brief sonication can be used to aid dissolution.

  • Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 400 or 500 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectrometer Frequency: 400 or 500 MHz.

  • Number of Scans (NS): 8 to 16 scans.

  • Relaxation Delay (D1): 1-2 seconds.[4]

  • Acquisition Time (AQ): 2-4 seconds.[4][5]

  • Pulse Width (P1): A 30° or 45° pulse is typically used for routine spectra.[6][7]

  • Spectral Width (SW): -2 to 12 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectrometer Frequency: 100 or 125 MHz.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 2 seconds.[8]

  • Acquisition Time (AQ): 1-2 seconds.[8]

  • Pulse Width (P1): 30° pulse.[7]

  • Spectral Width (SW): 0 to 200 ppm.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is particularly useful for assigning protons on the pyridine ring by observing the correlation between H-5 and H-6.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and carbons (¹H-¹³C). It allows for the direct assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). It is crucial for assigning quaternary carbons and for piecing together the molecular structure by observing long-range connectivities, for instance, from the tert-butyl protons to the quaternary carbon of the Boc group and the carbamate carbonyl carbon.

General acquisition parameters for these 2D experiments should be based on the corresponding 1D spectra and standard parameter sets available on the spectrometer software.[9][10]

Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the complete NMR characterization of this compound.

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Elucidation SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR COSY 2D COSY HSQC 2D HSQC HMBC 2D HMBC H1_Analysis ¹H Analysis: Chemical Shift, Integration, Multiplicity H1_NMR->H1_Analysis C13_Analysis ¹³C Analysis: Chemical Shift C13_NMR->C13_Analysis COSY_Analysis COSY Analysis: ¹H-¹H Correlations COSY->COSY_Analysis HSQC_Analysis HSQC Analysis: ¹H-¹³C One-Bond Correlations HSQC->HSQC_Analysis HMBC_Analysis HMBC Analysis: ¹H-¹³C Long-Range Correlations HMBC->HMBC_Analysis Structure Structure Confirmation and Purity Assessment H1_Analysis->Structure C13_Analysis->Structure COSY_Analysis->Structure HSQC_Analysis->Structure HMBC_Analysis->Structure

Caption: Workflow for the NMR characterization of the target compound.

References

Application Notes and Protocols: tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the proper storage, handling, and stability assessment of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS No. 1021339-30-9). The information is intended for researchers, scientists, and professionals in drug development and chemical research. While specific public-domain stability studies on this compound are limited, this guide furnishes protocols based on industry-standard practices for chemical stability analysis.

Product Information

Chemical Name: this compound Molecular Formula: C₁₀H₁₃ClN₂O₃[1][2] Molecular Weight: 244.67 g/mol [1] CAS Number: 1021339-30-9[1][2] Appearance: Solid Hazard Profile: Irritant. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3][4]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound. The compound is stable under recommended storage conditions, but care should be taken to avoid incompatible materials and adverse environments.[3]

Storage Conditions

To ensure long-term stability, the compound should be stored according to the conditions summarized in the table below.

ParameterRecommendationSource
Temperature Store at room temperature for short-term use. For long-term storage, keep in a cool, dry place.[1][3][5]
Atmosphere Store in a well-ventilated area. Keep container tightly closed to prevent moisture ingress.[3][5]
Light Store in a light-resistant container to protect from photolytic degradation.[6]
Container Use the original, tightly-sealed container.[4][5]
Incompatibles Store away from strong oxidizing agents.[3][5]
Handling Protocol

Due to its irritant nature, appropriate personal protective equipment (PPE) and handling procedures must be used.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]

  • Personal Protective Equipment (PPE):

    • Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[3][7]

    • If dust formation is likely, use an approved respirator.

  • Dispensing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation.

    • Carefully weigh and dispense the required amount, avoiding the creation of dust.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[3][7]

    • Clean all equipment and the work surface to prevent cross-contamination.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations.

Handling and Storage Workflow

G cluster_0 Receiving & Initial Inspection cluster_1 Storage cluster_2 Dispensing & Use Receive Receive Compound Inspect Inspect Container Seal and Integrity Receive->Inspect Log Log Lot Number and Date Received Inspect->Log Check Check for Incompatibles (e.g., Oxidizers) Log->Check Store Store in Designated Location (Cool, Dry, Dark) Equilibrate Equilibrate to Room Temp Store->Equilibrate Check->Store Dispense Dispense in Fume Hood (Use appropriate PPE) Equilibrate->Dispense Reseal Tightly Reseal Container Dispense->Reseal Reseal->Store

Caption: Workflow for receiving, storing, and handling the compound.

Stability Profile and Degradation

While specific degradation kinetics for this compound are not publicly available, its structure suggests susceptibility to certain degradation pathways under stress conditions. The primary labile moieties are the tert-butoxycarbonyl (Boc) protecting group and the carbamate linkage.

Postulated Degradation Pathways
  • Acid-Catalyzed Deprotection: The Boc group is highly susceptible to cleavage under acidic conditions, yielding tert-butanol, carbon dioxide, and the free amine (2-amino-4-chloro-3-hydroxypyridine).

  • Base-Catalyzed Hydrolysis: Strong basic conditions can hydrolyze the carbamate linkage, leading to the formation of the corresponding amine and carbonate salts.

  • Oxidative Degradation: The electron-rich pyridine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under harsh oxidative stress.

  • Thermal Decomposition: At elevated temperatures, the compound may decompose, leading to the release of carbon and nitrogen oxides.[3]

G Postulated Degradation Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) cluster_ox Oxidative Stress ([O]) Parent This compound Deprotected 2-Amino-4-chloro- 3-hydroxypyridine Parent->Deprotected Boc Cleavage Hydrolyzed 2-Amino-4-chloro- 3-hydroxypyridine Parent->Hydrolyzed Carbamate Hydrolysis Oxidized Oxidized Products (e.g., N-oxides) Parent->Oxidized Oxidation Boc_Cation tert-Butyl Cation + CO2 Carbonate Carbonate

Caption: Potential degradation pathways under chemical stress.

Protocol for Forced Degradation Study

This protocol outlines a forced degradation study to identify degradation products, establish degradation pathways, and evaluate the intrinsic stability of this compound.

Objective

To assess the stability of the compound under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis, using High-Performance Liquid Chromatography (HPLC) for analysis.

Materials and Reagents
  • This compound

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (HCl), 1N and 0.1N solutions

  • Sodium hydroxide (NaOH), 1N and 0.1N solutions

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • HPLC system with UV/Vis or PDA detector

  • Calibrated analytical balance

  • pH meter

  • Forced convection oven

  • Photostability chamber (ICH Q1B compliant)

Experimental Workflow

G cluster_stress Apply Stress Conditions (in parallel) Start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Acid Acidic Hydrolysis (0.1N HCl, RT & 60°C) Start->Acid Base Basic Hydrolysis (0.1N NaOH, RT & 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Heat Thermal (Solid & Solution) (e.g., 80°C) Start->Heat Light Photolytic (Solid & Solution) (ICH Q1B) Start->Light Sample Sample at Timepoints (e.g., 0, 2, 8, 24 hrs) Acid->Sample Base->Sample Ox->Sample Heat->Sample Light->Sample Neutralize Neutralize Acid/Base Samples if Necessary Sample->Neutralize Analyze Analyze by HPLC (vs. unstressed control) Neutralize->Analyze Data Quantify Degradation (%) Identify Degradants Analyze->Data

Caption: Experimental workflow for the forced degradation study.
Procedure

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1.0 mg/mL in acetonitrile or a suitable solvent.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent (e.g., water).

    • Acidic Hydrolysis: Add 1 mL of 0.1N HCl. Store one set at room temperature and another at 60°C.

    • Basic Hydrolysis: Add 1 mL of 0.1N NaOH. Store one set at room temperature and another at 60°C.

    • Oxidation: Add 1 mL of 3% H₂O₂. Store at room temperature.

    • Thermal Stress:

      • Solution: Heat a vial of the control sample at 80°C.

      • Solid: Place a small amount of solid compound in an oven at 80°C.

    • Photostability: Expose both solid compound and the control solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to serve as a dark control.

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively, before dilution.

    • Dilute all samples to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze by a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.

Example Data Presentation

The results of the study should be tabulated to show the percentage of degradation over time.

Table 1: Example Results of Forced Degradation Study

Stress ConditionTime (hr)Parent Peak Area% Assay% Degradation
Control (RT) 01,250,400100.00.0
241,248,90099.90.1
0.1N HCl (60°C) 2987,60079.021.0
8450,15036.064.0
0.1N NaOH (RT) 81,125,36090.010.0
24950,30076.024.0
3% H₂O₂ (RT) 241,200,50096.04.0
Thermal (80°C) 241,237,90099.01.0
Photolytic 241,225,40098.02.0

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

References

Application Note: A Scalable Two-Step Synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a practical and scalable two-step synthetic route for the preparation of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a valuable intermediate in pharmaceutical synthesis. The protocol first describes the synthesis of the key precursor, 2-amino-4-chloro-3-hydroxypyridine, via a proposed regioselective chlorination of 2-amino-3-hydroxypyridine. This is followed by a robust and high-yielding N-Boc protection of the intermediate. The methodologies provided are designed for scalability and are supported by quantitative data and a detailed experimental workflow.

Introduction

Substituted pyridines are fundamental building blocks in the development of novel therapeutic agents. Specifically, functionalized 2-aminopyridine derivatives are key components in a wide range of biologically active molecules. This compound serves as a crucial intermediate, incorporating a protected amino group and a synthetically versatile chlorine atom, making it highly valuable for further molecular elaboration in drug discovery and development. This application note provides a comprehensive guide for the scale-up synthesis of this important compound.

Data Summary

The following table summarizes the key quantitative data for the proposed two-step synthesis of this compound.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1Synthesis of Intermediate2-Amino-3-hydroxypyridineN-Chlorosuccinimide (NCS)AcetonitrileRoom Temp.4-82-Amino-4-chloro-3-hydroxypyridine70-80 (Estimated)
2Boc Protection2-Amino-4-chloro-3-hydroxypyridineDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)Tetrahydrofuran (THF)Room Temp.12-16This compound>95

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-chloro-3-hydroxypyridine (Proposed Protocol)

Note: This is a proposed protocol based on common organic synthesis methodologies and may require optimization for optimal yield and purity on a larger scale.

Materials:

  • 2-Amino-3-hydroxypyridine

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in acetonitrile, add N-chlorosuccinimide (1.05 eq) portion-wise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the acetonitrile under reduced pressure.

  • Add water and a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-amino-4-chloro-3-hydroxypyridine.

Step 2: Synthesis of this compound

Materials:

  • 2-Amino-4-chloro-3-hydroxypyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-4-chloro-3-hydroxypyridine (1.0 eq) in tetrahydrofuran (THF).

  • To this solution, add triethylamine (1.5 eq) followed by the slow addition of a solution of di-tert-butyl dicarbonate (1.2 eq) in THF at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a highly pure product.

Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_step1 Step 1: Synthesis of 2-Amino-4-chloro-3-hydroxypyridine cluster_step2 Step 2: Boc Protection A 2-Amino-3-hydroxypyridine C Chlorination Reaction (Room Temperature, 4-8h) A->C B N-Chlorosuccinimide (NCS) in Acetonitrile B->C D Workup & Purification C->D E 2-Amino-4-chloro-3-hydroxypyridine D->E F 2-Amino-4-chloro-3-hydroxypyridine E->F Intermediate H N-Boc Protection (Room Temperature, 12-16h) F->H G Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) in THF G->H I Workup & Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting & Optimization

Optimizing reaction yield for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. The proposed synthetic route involves three key stages:

  • Stage 1: Synthesis of 2-amino-3-hydroxypyridine.

  • Stage 2: Chlorination of 2-amino-3-hydroxypyridine.

  • Stage 3: Boc Protection of 2-amino-4-chloro-3-hydroxypyridine.

Stage 1: Synthesis of 2-amino-3-hydroxypyridine

Q1: The yield of 2-amino-3-hydroxypyridine is consistently low.

A1: Low yields in this stage can often be attributed to several factors. Firstly, the purity of the starting material, furfural, is crucial. Ensure that the furfural is freshly distilled before use to remove any polymeric impurities. Secondly, precise temperature control during the ring-opening reaction with chlorine or bromine is critical. Exceeding the recommended temperature range can lead to the formation of undesired byproducts. Finally, the pH of the reaction mixture during hydrolysis of the sulfonate intermediate must be carefully controlled to ensure complete conversion to the desired product.

Q2: The isolated 2-amino-3-hydroxypyridine is a dark, impure oil instead of a solid.

A2: The appearance of a dark oil suggests the presence of significant impurities. This can result from incomplete reaction or the formation of polymeric side products. To address this, ensure thorough washing of the crude product to remove any unreacted starting materials or reagents. Recrystallization from a suitable solvent system, such as methanol/water or ethanol/hexane, can be effective in purifying the product and obtaining it as a solid. If the product remains oily, column chromatography may be necessary.

Stage 2: Chlorination of 2-amino-3-hydroxypyridine

Q3: The chlorination reaction results in a mixture of chlorinated products or decomposition of the starting material.

A3: Achieving selective chlorination at the 4-position of the pyridine ring can be challenging. The choice of chlorinating agent is critical. Harsh reagents may lead to over-chlorination or degradation of the substrate. Consider using a milder chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or DMF. Reaction temperature is another key parameter to control; running the reaction at a lower temperature may improve selectivity. It is also advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Q4: How can I monitor the progress of the chlorination reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the desired product, and any potential byproducts. Comparing the TLC profile of the reaction mixture over time to that of the starting material will indicate the extent of conversion. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Stage 3: Boc Protection of 2-amino-4-chloro-3-hydroxypyridine

Q5: The Boc protection of the amino group is incomplete, resulting in a low yield of the final product.

A5: Incomplete reaction is a common issue in Boc protection. Ensure that at least a stoichiometric amount of di-tert-butyl dicarbonate ((Boc)₂O) is used; in some cases, a slight excess (1.1-1.2 equivalents) may be beneficial. The choice of base and solvent is also important. A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. The reaction is often carried out in a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. If the reaction is sluggish, gentle heating or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts can accelerate the conversion.[1]

Q6: I am observing the formation of a di-Boc protected byproduct.

A6: The formation of a di-Boc protected species, where the hydroxyl group is also protected, can occur, especially if a significant excess of (Boc)₂O and a strong base are used. To minimize this side reaction, carefully control the stoichiometry of (Boc)₂O. Using a weaker base or running the reaction at a lower temperature can also favor the mono-protection of the more nucleophilic amino group.

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the Boc protection step?

A: The Boc protection reaction is typically carried out at room temperature.[1] However, if the reaction is slow, gentle heating to around 40-50 °C may be employed. It is advisable to monitor the reaction by TLC to avoid potential side reactions at elevated temperatures.

Q: How can the final product, this compound, be purified?

A: The final product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Following chromatography, recrystallization from a suitable solvent system can provide a highly pure product.

Q: What are the key safety precautions to consider during this synthesis?

A: Furfural is a hazardous substance and should be handled in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive and requires specialized equipment and handling procedures. Chlorinating agents should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

ParameterStage 1: 2-amino-3-hydroxypyridine SynthesisStage 2: ChlorinationStage 3: Boc Protection
Key Reagents Furfural, Chlorine/Bromine, Ammonium Sulfamate2-amino-3-hydroxypyridine, N-Chlorosuccinimide (NCS)2-amino-4-chloro-3-hydroxypyridine, (Boc)₂O, Triethylamine
Typical Solvent WaterAcetonitrile or DMFDichloromethane or THF
Reaction Temp. 0-10 °C0 °C to Room TemperatureRoom Temperature
Typical Yield >75%[2]Variable (highly dependent on conditions)>90%
Purification RecrystallizationColumn ChromatographyColumn Chromatography, Recrystallization

Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-hydroxypyridine
  • In a reaction vessel, dissolve furfural in water and cool the solution to 0-5 °C.

  • Slowly bubble chlorine gas through the solution while maintaining the temperature below 10 °C.

  • After the addition of chlorine is complete, add an aqueous solution of ammonium sulfamate to the reaction mixture.

  • Stir the mixture at room temperature for several hours.

  • Make the solution alkaline by the addition of a base (e.g., NaOH) to induce hydrolysis.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from methanol/water.

Protocol 2: Chlorination of 2-amino-3-hydroxypyridine
  • Dissolve 2-amino-3-hydroxypyridine in a suitable solvent such as acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Boc Protection of 2-amino-4-chloro-3-hydroxypyridine
  • Dissolve 2-amino-4-chloro-3-hydroxypyridine in dichloromethane.

  • Add triethylamine to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction for 12-18 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by column chromatography.

Visualizations

SynthesisWorkflow cluster_0 Stage 1 cluster_1 Stage 2 cluster_2 Stage 3 Furfural Furfural AHP 2-amino-3-hydroxypyridine Furfural->AHP  Cl₂/Br₂, NH₄SO₃NH₂ CAHP 2-amino-4-chloro- 3-hydroxypyridine AHP->CAHP  NCS FinalProduct tert-Butyl 4-chloro-3-hydroxypyridin- 2-ylcarbamate CAHP->FinalProduct  (Boc)₂O, Et₃N

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Low Yield or Impure Product? Purity Check Starting Material Purity Start->Purity Temp Verify Reaction Temperature Control Start->Temp Stoichiometry Check Reagent Stoichiometry Start->Stoichiometry Purification Optimize Purification Method (Recrystallization/Chromatography) Start->Purification Resolved Problem Resolved Purity->Resolved SideReactions Investigate Side Reactions (e.g., over-reaction, decomposition) Temp->SideReactions Stoichiometry->SideReactions Purification->Resolved Catalyst Consider Catalyst Addition/Change SideReactions->Catalyst Solvent Evaluate Solvent Choice SideReactions->Solvent Catalyst->Resolved Solvent->Resolved

Caption: General troubleshooting logic for synthesis optimization.

References

Technical Support Center: Synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on potential side products and reaction optimization.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product 1. Incomplete Boc-protection of the starting material (2-amino-3-hydroxypyridine).2. Inefficient chlorination.3. Degradation of starting material or product.4. Suboptimal reaction conditions (temperature, solvent, base).1. Ensure complete dissolution of 2-amino-3-hydroxypyridine before adding Boc anhydride. Use a slight excess of Boc anhydride and an appropriate base (e.g., triethylamine, diisopropylethylamine). Monitor the reaction by TLC or LC-MS.2. Use a suitable chlorinating agent such as N-chlorosuccinimide (NCS). The reaction may require optimization of temperature and reaction time. Ensure the starting material is fully consumed before workup.3. Avoid excessive heating during both the Boc protection and chlorination steps. Work up the reaction mixture promptly after completion.4. Screen different solvents (e.g., THF, acetonitrile, dichloromethane) and bases to find the optimal conditions for your specific setup.
Presence of Di-chlorinated Side Product Over-chlorination of the pyridine ring. The electron-donating groups (amino and hydroxyl) activate the ring towards electrophilic substitution.1. Use a stoichiometric amount of the chlorinating agent (e.g., 1.0-1.1 equivalents of NCS).2. Add the chlorinating agent portion-wise or as a solution over a period of time to maintain a low concentration in the reaction mixture.3. Maintain a lower reaction temperature to improve selectivity.
Formation of Isomeric Byproducts Chlorination at other positions on the pyridine ring (e.g., position 6).1. The directing effects of the amino and hydroxyl groups strongly favor chlorination at the 4-position. However, other isomers can form. Purification by column chromatography is typically required to separate these isomers.2. Characterize all isolated products by NMR and MS to confirm their structures.
Unreacted Starting Material 1. Insufficient amount of Boc anhydride or chlorinating agent.2. Reaction not run to completion.1. Use a slight excess (1.1-1.2 equivalents) of the respective reagent.2. Monitor the reaction progress by TLC or LC-MS and allow it to proceed until the starting material is consumed.
Difficult Purification Co-elution of the desired product with side products or impurities.1. Optimize the mobile phase for column chromatography. A gradient elution may be necessary.2. Consider alternative purification techniques such as recrystallization or preparative HPLC if column chromatography is ineffective.
Product Instability The hydroxypyridine moiety can be sensitive to oxidation or other degradation pathways.1. Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.2. For long-term storage, consider keeping it at a low temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most likely synthetic pathway involves a two-step sequence starting from 2-amino-3-hydroxypyridine:

  • Boc Protection: The amino group of 2-amino-3-hydroxypyridine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base to form tert-butyl (3-hydroxypyridin-2-yl)carbamate.

  • Chlorination: The resulting intermediate is then chlorinated at the 4-position of the pyridine ring using an electrophilic chlorinating agent like N-chlorosuccinimide (NCS).

Q2: What are the expected major side products in this synthesis?

A2: Based on the reactivity of the intermediates, the following side products are commonly observed:

  • Di-Boc protected starting material: If an excess of Boc anhydride is used or if the reaction conditions are not carefully controlled, a second Boc group can be attached to the hydroxyl group or the pyridine nitrogen.

  • Di-chlorinated product (tert-butyl 4,6-dichloro-3-hydroxypyridin-2-ylcarbamate): Over-chlorination can lead to the introduction of a second chlorine atom, typically at the 6-position.

  • Isomeric chlorinated products: While the 4-position is electronically favored for chlorination, small amounts of other isomers may be formed.

  • Unreacted starting materials: Incomplete reactions will result in the presence of 2-amino-3-hydroxypyridine or tert-butyl (3-hydroxypyridin-2-yl)carbamate in the final product mixture.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring both the Boc protection and chlorination steps. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation of the starting material, intermediate, and product. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more accurate monitoring, especially for quantitative analysis of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q4: What are the key safety precautions to consider during this synthesis?

A4:

  • 2-Amino-3-hydroxypyridine: Can be irritating to the skin and eyes. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Chlorosuccinimide (NCS): Is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes, and do not mix with flammable materials.

  • Solvents: Use solvents in a well-ventilated fume hood.

  • General Precautions: As with all chemical syntheses, it is crucial to conduct a thorough risk assessment before starting any experimental work.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate

  • Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water.

  • Add a base, for example triethylamine (1.5 eq) or diisopropylethylamine (1.5 eq), to the solution.

  • Cool the mixture in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Dissolve tert-butyl (3-hydroxypyridin-2-yl)carbamate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C.

  • Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C or room temperature, monitoring by TLC until the starting material is consumed.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final product.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Chlorination cluster_side_products Common Side Products A 2-Amino-3-hydroxypyridine B tert-Butyl (3-hydroxypyridin-2-yl)carbamate A->B Boc₂O, Base SP1 Di-Boc Product A->SP1 Excess Boc₂O C tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (Desired Product) B->C NCS SP2 Di-chloro Product B->SP2 Excess NCS SP3 Isomeric Product B->SP3 Side Reaction

Caption: Synthetic pathway and potential side products.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield Impurity Impurity Detected Start->Impurity IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn OverReaction Over-reaction? Impurity->OverReaction CheckReagents Check Reagent Stoichiometry & Purity IncompleteRxn->CheckReagents Yes IncreaseTime Increase Reaction Time/ Temperature IncompleteRxn->IncreaseTime No WrongIsomer Isomeric Impurity? OverReaction->WrongIsomer No ControlReagent Control Reagent Addition & Temperature OverReaction->ControlReagent Yes OptimizeChromo Optimize Chromatography WrongIsomer->OptimizeChromo Yes

Caption: Troubleshooting decision-making workflow.

Technical Support Center: Troubleshooting Boc Deprotection of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the Boc deprotection of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this critical synthetic step. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful removal of the tert-butoxycarbonyl (Boc) protecting group from pyridine-containing compounds.

Frequently Asked Questions (FAQs)

Q1: Why is Boc deprotection of substituted pyridines often challenging?

A1: The primary challenge arises from the basic nature of the pyridine nitrogen.[1] During acidic deprotection (e.g., with trifluoroacetic acid - TFA), the pyridine nitrogen can be protonated. This protonation effectively reduces the localized concentration of the acid required to cleave the Boc group from the desired amine, often necessitating harsher reaction conditions like higher acid concentrations or longer reaction times compared to other substrates.[1]

Q2: What are the most common side reactions observed during the Boc deprotection of molecules containing a pyridine ring?

A2: The most prevalent side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage of the Boc group.[1][2] While the electron-deficient pyridine ring itself is generally not highly susceptible to tert-butylation, other sensitive functional groups within the molecule, such as electron-rich aromatic rings (e.g., indole in tryptophan), thioethers (methionine), and thiols (cysteine), are at risk.[1][2] This can lead to the formation of undesired byproducts.

Q3: How can I minimize the formation of tert-butylation byproducts?

A3: The most effective strategy is to employ "scavengers" in the deprotection reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.[2] Common scavengers include triisopropylsilane (TIS), water, and thioanisole.[2]

Q4: How can I monitor the progress of my Boc deprotection reaction?

A4: Several analytical techniques can be used to monitor the reaction's completion. For solid-phase synthesis, the Kaiser test (ninhydrin test) is a common qualitative method to detect the presence of free primary amines.[1] A positive result (intense blue color) indicates successful deprotection.[1] For both solution-phase and solid-phase synthesis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for quantitative analysis by observing the disappearance of the starting material's mass and the appearance of the deprotected product's mass.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the disappearance of the Boc group's characteristic signal.[1]

Q5: Are there milder alternatives to strong acids like TFA for Boc deprotection of sensitive substituted pyridines?

A5: Yes, several milder methods can be employed, which are particularly useful if your molecule contains other acid-labile functional groups.[2][3] Alternatives include using p-toluenesulfonic acid (pTSA) in acetonitrile/methanol, which can be effective at room temperature.[2][3] Another very mild method involves the use of oxalyl chloride in methanol, which is tolerant of acid-labile esters.[2] For certain substrates, Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane can selectively cleave Boc groups.[4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Boc deprotection of substituted pyridines.

Problem 1: Incomplete or Slow Deprotection

Symptoms:

  • LC-MS analysis shows a significant amount of remaining Boc-protected starting material.

  • A negative or weak positive result from the Kaiser test (for solid-phase synthesis).[1]

  • Complex mixture of products observed by TLC or LC-MS.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Acid Strength or Concentration The basic pyridine nitrogen consumes a portion of the acid. Increase the concentration of TFA (e.g., from 50% to 75% or even neat TFA in DCM) or switch to a stronger acid system.[1][5]
Inadequate Reaction Time Substituted pyridines may require longer reaction times for complete deprotection. Extend the reaction time and monitor progress by LC-MS or TLC at regular intervals (e.g., every 30-60 minutes).[1][2]
Steric Hindrance If the Boc-protected amine is in a sterically hindered environment, deprotection can be sluggish.[2][5] Consider increasing the reaction temperature moderately (e.g., to 40°C), but be mindful of potential side reactions.
Poor Reagent Quality TFA is hygroscopic; absorbed water can reduce its effective acidity.[5] Use fresh, high-purity TFA for the reaction.
Problem 2: Formation of Unexpected Byproducts

Symptoms:

  • Multiple peaks observed in the LC-MS chromatogram with masses corresponding to the addition of a tert-butyl group (+56 Da) or other modifications.

  • Difficulty in purifying the desired product.

Potential Causes & Solutions:

Potential CauseRecommended Solution
tert-Butylation of Nucleophilic Groups The generated tert-butyl cation can alkylate sensitive residues.[2] Add a scavenger to the deprotection cocktail. A common and effective scavenger is triisopropylsilane (TIS) at a concentration of 2.5-5% (v/v).[2] Water (2.5-5%) can also be used to trap the cation as tert-butanol.[2]
Trifluoroacetylation of the Deprotected Amine The deprotected, nucleophilic amine can sometimes react with the trifluoroacetate counter-ion, especially when using neat TFA.[2] While less common, if suspected, ensure prompt work-up and consider using HCl in dioxane as an alternative deprotection reagent.
Degradation of Acid-Labile Groups Other protecting groups or sensitive functionalities in the molecule may not be stable to the strong acidic conditions.[2] Employ milder deprotection methods, such as pTSA or oxalyl chloride in methanol.[2]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA

This protocol is a general starting point for the deprotection of Boc-protected substituted pyridines.

  • Preparation: Dissolve the Boc-protected substrate in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.[2]

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A typical starting concentration is 25-50% TFA in DCM (v/v).[1] For challenging substrates, this can be increased. If your molecule contains sensitive functional groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[2]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

  • Monitoring: Monitor the reaction progress using LC-MS or TLC until the starting material is consumed.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene or DCM several times.[2] The crude product can then be purified by standard methods such as chromatography or extraction.

Protocol 2: Boc Deprotection using HCl in Dioxane

This method is a common alternative to TFA and can be advantageous in certain situations.

  • Preparation: Dissolve the Boc-protected substrate in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (commercially available or prepared by bubbling HCl gas through anhydrous dioxane).[6][7]

  • Reaction: Stir the mixture at room temperature for 1-4 hours, or until the reaction is complete as monitored by LC-MS or TLC.

  • Work-up: Evaporate the solvent under reduced pressure. The resulting product will be the hydrochloride salt.[6] For the free amine, a basic work-up (e.g., washing with aqueous NaHCO₃) followed by extraction can be performed.[6]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Boc deprotection.

Table 1: Common Acidic Deprotection Conditions

ReagentSolventConcentrationTemperatureTypical TimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-100% (v/v)[1][8]0°C to Room Temp30 min - 4 h[1][8]Scavengers are highly recommended.[2]
Hydrochloric Acid (HCl)1,4-Dioxane4 M[6][7]Room Temp1 - 16 h[7]Yields the hydrochloride salt of the amine.
p-Toluenesulfonic Acid (pTSA)Acetonitrile/MethanolStoichiometricRoom TempVariable[2]Milder alternative to TFA.[2][3]
Phosphoric Acid (H₃PO₄)Water85%50°C1 - 2 hA greener alternative.

Table 2: Common Scavengers for TFA Deprotection

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%[2]Reduces the tert-butyl cation.[2]
Water (H₂O)2.5 - 5%[2]Traps the tert-butyl cation to form tert-butanol.[2]
Thioanisole5%Protects methionine and tryptophan residues.[2]
Phenol5%Protects tyrosine and tryptophan residues.

Visualizations

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_side_reaction Side Reaction Prevention Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation H_plus H+ Free_Amine Free Amine Carbamic_Acid->Free_Amine CO2 CO2 (gas) Carbamic_Acid->CO2 Trapped_Cation Trapped Species tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Acid-catalyzed Boc deprotection mechanism and scavenger role.

Troubleshooting_Workflow Troubleshooting Workflow for Boc Deprotection Start Start: Boc Deprotection Reaction Monitor Monitor Reaction (LC-MS, TLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Byproducts Byproducts Observed Monitor->Byproducts Side Reactions Noted Workup Proceed to Work-up & Purification Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Increase_Acid Increase Acid Conc. / Time Incomplete->Increase_Acid Change_Conditions Consider Milder Conditions Byproducts->Change_Conditions Add_Scavenger Add Scavengers (TIS, H2O) Byproducts->Add_Scavenger Increase_Acid->Monitor Change_Conditions->Monitor Add_Scavenger->Monitor

Caption: A logical workflow for troubleshooting common issues.

References

Preventing impurity formation in tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing impurity formation during the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, focusing on the formation of common impurities.

Problem ID Issue Potential Causes Recommended Corrective & Preventive Actions
IMP-01 Incomplete conversion of 2-amino-3-hydroxypyridine (Starting Material) - Insufficient amount of Di-tert-butyl dicarbonate (Boc₂O).- Inadequate reaction time or temperature for the Boc-protection step.- Poor quality of Boc₂O or presence of moisture.- Use a slight excess (1.05-1.2 equivalents) of Boc₂O.- Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.- Ensure the use of high-purity, anhydrous reagents and solvents.
IMP-02 Presence of di-Boc protected impurity - Use of a strong base or prolonged reaction time at elevated temperatures during Boc protection.- Use a mild base such as triethylamine or sodium bicarbonate.- Maintain the reaction temperature at or below room temperature.- Avoid excessive reaction times once the starting material is consumed.
IMP-03 Formation of dichlorinated impurity (tert-Butyl 4,6-dichloro-3-hydroxypyridin-2-ylcarbamate) - Excess of the chlorinating agent (e.g., N-chlorosuccinimide - NCS).- Elevated reaction temperature.- Prolonged reaction time.- Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the chlorinating agent.- Maintain a low reaction temperature (e.g., 0-10 °C).- Monitor the reaction progress closely and quench the reaction upon completion.
IMP-04 Presence of isomeric impurity (e.g., tert-Butyl 6-chloro-3-hydroxypyridin-2-ylcarbamate) - Non-optimal reaction conditions favoring chlorination at other positions.- The directing effect of the substituents may not be fully selective.- Control the reaction temperature carefully, as lower temperatures often enhance regioselectivity.- The choice of solvent can influence selectivity; consider screening different aprotic solvents.- Purification by column chromatography or recrystallization may be necessary to separate isomers.
IMP-05 Formation of de-Boc impurity (2-amino-4-chloro-3-hydroxypyridine) - Presence of acidic impurities in the chlorinating agent or solvent.- Harsh reaction or work-up conditions.- Use high-purity, neutral chlorinating agents and solvents.- Perform a neutral or slightly basic aqueous work-up.- Avoid exposure to strong acids during the reaction and purification steps.
IMP-06 Hydrolysis of the carbamate - Presence of water in the reaction mixture.- Basic or acidic conditions during work-up and purification.- Use anhydrous solvents and reagents.- Maintain a neutral pH during work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. First, the amino group of 2-amino-3-hydroxypyridine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (3-hydroxypyridin-2-yl)carbamate. The second step involves the regioselective chlorination of this intermediate, commonly at the 4-position, using a chlorinating agent like N-chlorosuccinimide (NCS).

Q2: Which chlorinating agent is most suitable for this reaction?

A2: N-chlorosuccinimide (NCS) is a commonly used and effective chlorinating agent for activated pyridine rings. It is relatively mild and easy to handle. Other reagents like sulfuryl chloride (SO₂Cl₂) could also be used, but may be less selective and more aggressive, potentially leading to more side products.

Q3: How can I monitor the progress of the chlorination reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would involve a mobile phase of ethyl acetate and hexanes. By comparing the spots of the starting material, product, and any new impurities, you can determine the optimal reaction time.

Q4: What is the best method for purifying the final product?

A4: The final product, this compound, is a solid. Purification can often be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water. If significant amounts of isomeric or other impurities are present, column chromatography on silica gel may be necessary.

Q5: The Boc group seems to be cleaving during the chlorination step. What can I do to prevent this?

A5: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions. To prevent its cleavage, ensure that the reaction is run under neutral or slightly basic conditions. Use a high-purity, neutral grade of the chlorinating agent and anhydrous solvents. During the work-up, use a mild base like sodium bicarbonate solution to neutralize any acidic byproducts.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (3-hydroxypyridin-2-yl)carbamate
  • Reaction Setup: To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or acetonitrile, add triethylamine (1.2 eq).

  • Addition of Boc₂O: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve tert-butyl (3-hydroxypyridin-2-yl)carbamate (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or acetonitrile.

  • Chlorination: Cool the solution to 0-5 °C in an ice bath. Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Visualizations

Synthesis_Workflow start Start: 2-Amino-3-hydroxypyridine boc_protection Step 1: Boc Protection (Boc)₂O, Et₃N, THF start->boc_protection intermediate Intermediate: tert-Butyl (3-hydroxypyridin-2-yl)carbamate boc_protection->intermediate chlorination Step 2: Chlorination NCS, DCM, 0-5 °C intermediate->chlorination purification Purification (Recrystallization or Chromatography) chlorination->purification product Final Product: This compound purification->product

Caption: Overall synthetic workflow for this compound.

Impurity_Formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Intermediate tert-Butyl (3-hydroxypyridin-2-yl)carbamate Product Desired Product (4-chloro isomer) Intermediate->Product + NCS (1.05 eq) Low Temp Dichloro Dichlorinated Impurity (4,6-dichloro) Intermediate->Dichloro Excess NCS High Temp Isomer Isomeric Impurity (6-chloro) Intermediate->Isomer Non-selective conditions DeBoc De-Boc Impurity Product->DeBoc Acidic conditions

Caption: Potential impurity formation pathways during the chlorination step.

Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The following information is designed to help you manage exothermic reactions safely and effectively, ensuring reproducible and high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with exothermic reactions in pyridine synthesis?

A1: The main safety issue is thermal runaway, a situation where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in vessel rupture or explosions. Quenching reactive reagents also poses a significant risk due to the potential for delayed and highly exothermic hydrolysis.

Q2: How can I anticipate the potential for thermal runaway in my pyridine synthesis?

A2: A thorough thermal hazard assessment is crucial. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry are essential for determining the heat of reaction, the onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR). This data is vital for a safe scale-up of the reaction.

Q3: What general strategies can be employed to mitigate exotherms in pyridine synthesis?

A3: Several key strategies can help control the rate of heat generation:

  • Semi-batch or continuous feeding: Gradually adding one of the reactants helps to control the rate of heat generation.

  • Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which aids in absorbing heat.

  • Efficient Cooling: Ensure your reactor is equipped with a cooling system that has adequate capacity to dissipate the heat generated by the reaction.

  • Lower Reaction Temperature: When the reaction kinetics permit, operating at a lower temperature can significantly decrease the rate of heat evolution.

Q4: I am conducting a Hantzsch pyridine synthesis. What are the critical parameters to control to prevent a significant exotherm?

A4: The Hantzsch synthesis is a multi-component reaction, and the initial condensation steps can be exothermic. Key parameters to control include:

  • Rate of addition: If one component is added portion-wise, carefully control the addition rate.

  • Solvent: Utilizing a refluxing solvent such as ethanol can aid in heat dissipation.

  • Temperature Monitoring: Close monitoring of the internal reaction temperature is crucial to prevent uncontrolled increases.

Q5: My Chichibabin reaction temperature is difficult to control. What factors influence this?

A5: The Chichibabin reaction is often conducted at elevated temperatures, and its exothermicity can be influenced by several factors:

  • Basicity: The reaction is faster under more basic conditions, which can lead to a more pronounced exotherm.

  • Solvent: The choice of an aprotic solvent with a suitable dielectric constant is important for stabilizing intermediates and dissipating heat.[1]

  • Temperature: It is recommended to run the reaction at the lowest temperature that allows for good hydrogen evolution to minimize decomposition at higher temperatures.[1][2]

Troubleshooting Guides

Issue 1: Rapid, Uncontrolled Temperature Increase During Reaction

  • Question: My reaction temperature is rising much faster than anticipated. What immediate steps should I take, and what could be the cause?

  • Answer: An unexpectedly rapid temperature increase could be a sign of an impending thermal runaway.

    • Immediate Actions:

      • Immediately cease the addition of any further reagents.

      • Enhance cooling by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.

      • If necessary, prepare for emergency quenching by adding a pre-cooled, inert solvent to dilute the reaction mixture.

    • Possible Causes & Preventative Measures:

      • Inadequate Cooling: The cooling system may be insufficient for the scale of the reaction. Ensure your cooling bath has a large thermal mass (e.g., an ice-water bath) or use a more powerful cryostat.

      • Reagent Addition Rate Too High: The rate of addition of a reactant may be too fast, generating heat more rapidly than it can be removed. Reduce the addition rate in subsequent experiments.

      • Insufficient Stirring: Poor agitation can lead to the formation of localized hot spots. Ensure vigorous and efficient stirring throughout the reaction.

      • Incorrect Reactant Concentration: Higher concentrations can lead to a faster reaction rate and greater heat generation. Consider diluting the reaction mixture.

Issue 2: Low Yield of the Desired Pyridine Product

  • Question: My pyridine synthesis is resulting in a low yield. How can I troubleshoot this?

  • Answer: Low yields can stem from a variety of issues, including side reactions promoted by poor temperature control.

    • Troubleshooting Steps:

      • Verify Temperature Control: Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature. Even small temperature fluctuations can favor the formation of side products.

      • Analyze for Side Products: Use techniques like TLC, GC-MS, or NMR to identify any major impurities. Common side reactions in some pyridine syntheses include polymerization and hydrolysis.

      • Optimize Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. It's possible the product is degrading with prolonged exposure to the reaction conditions.

      • Reagent Purity: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.

Issue 3: Formation of Polymeric or Tar-like Side Products

  • Question: My reaction mixture has become viscous and dark, and I'm isolating a tar-like substance instead of my product. What is happening?

  • Answer: The formation of viscous, dark materials often indicates polymerization, a potential side reaction with cyanopyridines, which can be promoted by the exothermic nature of the reaction.

    • Troubleshooting Steps:

      • Strict Temperature Control: Maintain rigorous control over the reaction temperature to prevent localized overheating, which can initiate polymerization.

      • Catalyst Selection: Be mindful of your catalyst choice, as some metal catalysts can promote polymerization.

      • Monomer Concentration: High concentrations of starting materials can favor polymerization. Consider a more gradual addition of reactants to maintain a low concentration throughout the reaction.

Quantitative Data on Pyridine Synthesis

The following tables provide a summary of quantitative data for different pyridine synthesis methods, highlighting the impact of various reaction parameters on yield and reaction time.

Table 1: Hantzsch Pyridine Synthesis - Conventional Heating vs. Microwave Irradiation

Synthesis TypeProductConventional HeatingMicrowave Synthesis
Time / Yield Time / Yield
Hantzsch2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate8 h / 78%7 min / 92%

Data sourced from a comparative study on heating methods.[3]

Table 2: Hantzsch Dihydropyridine Synthesis - Effect of Catalyst and Conditions

Catalyst/ConditionsAldehydeβ-KetoesterNitrogen SourceSolventTemp. (°C)Time (h)Yield (%)Reference
p-TSA / UltrasonicBenzaldehydeEthyl acetoacetateAmmonium acetateAqueous (SDS, 0.1M)RT-96[4]
CAN (0.5 mmol)5-Bromothiophene-2-carboxaldehydeEthyl acetoacetateAmmonium acetateEthanolReflux0.592[4]
Phenylboronic acidAromatic aldehydeEthyl acetoacetateAmmonium acetateEthanolReflux5~85[5]

Table 3: Bohlmann-Rahtz Pyridine Synthesis - Optimization of Reaction Conditions

EntrySolventTemperature (°C)Time (min)Yield (%)
1PhMe-AcOH (5:1)1201065
2PhMe-AcOH (5:1)1401070
3PhMe-AcOH (5:1)140574
4EtOH-AcOH (5:1)120586

Data adapted from a study on one-pot synthesis of pyridines.[6]

Experimental Protocols

Protocol 1: Controlled Temperature Hantzsch Dihydropyridine Synthesis

This protocol describes a method for the Hantzsch synthesis with a focus on temperature control to manage the initial exothermic condensation.

  • Materials:

    • Aldehyde (1 equivalent)

    • β-Ketoester (2 equivalents)

    • Ammonia or Ammonium Acetate (1 equivalent)

    • Ethanol (as solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, dissolve the aldehyde and β-ketoester in ethanol.

    • Begin stirring the mixture at room temperature.

    • Slowly add the ammonium acetate or bubble ammonia gas through the solution at a controlled rate.

    • Monitor the internal temperature of the reaction closely. If a significant exotherm is observed, slow the rate of ammonia/ammonium acetate addition and/or cool the flask in an ice bath.

    • Once the addition is complete and the initial exotherm has subsided, slowly heat the reaction mixture to a gentle reflux.

    • Maintain the reflux for the desired reaction time, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

Protocol 2: Managing Exotherms in the Chichibabin Reaction

This protocol provides a general approach to the Chichibabin reaction, emphasizing measures to control its exothermic nature.

  • Materials:

    • Pyridine derivative

    • Sodium amide (NaNH₂)

    • Inert, high-boiling solvent (e.g., xylene, toluene)

  • Procedure:

    • Set up a three-necked flask with a mechanical stirrer, a reflux condenser, and a gas outlet. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

    • Add the inert solvent to the flask and heat it to the desired reaction temperature (typically 100-130°C for unactivated pyridines).[7]

    • Add the sodium amide to the hot solvent with vigorous stirring.

    • Slowly add the pyridine derivative to the suspension of sodium amide in the solvent. The addition should be done portion-wise or via a dropping funnel to control the rate of reaction and the resulting exotherm.

    • Monitor the reaction progress by observing the evolution of hydrogen gas.[1]

    • Maintain the reaction at a stable temperature, using external cooling if necessary to prevent a runaway reaction.

    • After the reaction is complete, cool the mixture to room temperature before cautiously quenching with water and proceeding with the workup.

Visualizations

Exothermic_Reaction_Troubleshooting start Start: Exothermic Pyridine Synthesis monitor_temp Continuously Monitor Internal Temperature start->monitor_temp temp_stable Temperature Stable? monitor_temp->temp_stable rapid_rise Rapid Temperature Rise Detected temp_stable->rapid_rise No continue_reaction Continue Reaction with Caution temp_stable->continue_reaction Yes action_stop_addition Cease Reagent Addition rapid_rise->action_stop_addition action_cool Increase Cooling action_stop_addition->action_cool action_dilute Prepare for Emergency Dilution action_cool->action_dilute investigate_cause Investigate Cause of Exotherm action_dilute->investigate_cause cause_addition Addition Rate Too High? investigate_cause->cause_addition cause_cooling Inadequate Cooling? cause_addition->cause_cooling No solution_addition Reduce Addition Rate cause_addition->solution_addition Yes cause_stirring Inefficient Stirring? cause_cooling->cause_stirring No solution_cooling Improve Cooling System cause_cooling->solution_cooling Yes solution_stirring Enhance Agitation cause_stirring->solution_stirring Yes cause_stirring->continue_reaction No solution_addition->continue_reaction solution_cooling->continue_reaction solution_stirring->continue_reaction continue_reaction->monitor_temp end_success Reaction Complete continue_reaction->end_success

Caption: Troubleshooting workflow for a rapid temperature increase.

Controlled_Addition_Workflow cluster_setup Reaction Setup cluster_process Controlled Addition Process cluster_workup Reaction Workup flask Reaction Flask with Solvent & Reagent A start_addition Start Slow Addition of Reagent B addition_funnel Addition Funnel with Reagent B addition_funnel->start_addition cooling_bath Cooling Bath thermometer Thermometer monitor Monitor Temperature and Reaction Progress start_addition->monitor adjust_rate Adjust Addition Rate Based on Temperature monitor->adjust_rate complete_addition Complete Addition monitor->complete_addition adjust_rate->monitor reaction_complete Reaction Completion complete_addition->reaction_complete quench Quench Reaction reaction_complete->quench isolate Isolate Product quench->isolate

Caption: Experimental workflow for controlled reagent addition.

Heat_Management_Relationships rate_of_reaction Rate of Reaction heat_generation Heat Generation rate_of_reaction->heat_generation increases temperature Reaction Temperature heat_generation->temperature increases thermal_runaway Thermal Runaway heat_generation->thermal_runaway >> Heat Removal temperature->rate_of_reaction increases (positive feedback) heat_removal Heat Removal heat_removal->temperature decreases reagent_addition Reagent Addition Rate reagent_addition->rate_of_reaction stirring Stirring Efficiency stirring->heat_removal cooling Cooling System Capacity cooling->heat_removal concentration Reactant Concentration concentration->rate_of_reaction

Caption: Logical relationships in thermal management of exothermic reactions.

References

Technical Support Center: Synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. This guide focuses on the critical Boc protection step of 2-amino-4-chloro-3-hydroxypyridine, with a special emphasis on the selection and use of alternative solvents.

Frequently Asked Questions (FAQs)

Q1: My Boc protection of 2-amino-4-chloro-3-hydroxypyridine is yielding a low amount of the desired product. What are the potential causes?

Low yields can be attributed to several factors:

  • Poor Solubility of Starting Material: The starting material, 2-amino-4-chloro-3-hydroxypyridine, may have limited solubility in the chosen solvent, leading to a sluggish or incomplete reaction.

  • Suboptimal Base: The choice and amount of base are crucial. An inappropriate or insufficient amount of base can fail to effectively neutralize the in-situ formed acid, thereby hindering the reaction's progress. Common bases for this reaction include triethylamine (TEA), sodium bicarbonate, and 4-dimethylaminopyridine (DMAP).[1][2]

  • Hydrolysis of Di-tert-butyl dicarbonate (Boc₂O): In the presence of water, Boc₂O can hydrolyze, reducing the amount available for the reaction. While the aminolysis reaction is generally faster, prolonged reaction times in aqueous conditions can impact the yield.

  • Side Reactions: The formation of undesired byproducts, such as di-Boc protected amine or urea derivatives, can consume the starting materials and lower the yield of the target molecule.

Q2: I am observing multiple spots on my TLC plate besides the starting material and the desired product. What are these side products, and how can I minimize their formation?

Common side reactions during Boc protection include:

  • Di-Boc Protection: Primary amines can react with a second molecule of Boc₂O to form a di-protected product. This is more likely to occur with highly reactive amines or when using a catalytic amount of DMAP. To minimize this, use a controlled stoichiometric amount of Boc₂O (typically 1.0-1.2 equivalents) and monitor the reaction closely.

  • O-Boc Protection: The hydroxyl group on the pyridine ring can also react with Boc₂O, especially in the presence of a strong base that can deprotonate the alcohol. To favor N-protection, it is advisable to run the reaction at room temperature or below and avoid strong bases.

  • Urea Formation: An isocyanate intermediate can sometimes form, which then reacts with another amine molecule to generate a urea byproduct.[3] This can be more prevalent at higher temperatures.

Q3: What are some suitable alternative solvents for this synthesis, and what are their advantages and disadvantages?

While common solvents like tetrahydrofuran (THF) and dichloromethane (DCM) are frequently used, several alternatives can be employed. The choice of solvent can significantly impact reaction rate, yield, and ease of purification.

  • Acetonitrile (ACN): Often provides good solubility for polar substrates and is relatively easy to remove under reduced pressure.

  • 1,4-Dioxane: A good solvent for a wide range of organic compounds. However, it has a higher boiling point, which can make its removal more challenging.

  • Methanol (MeOH): A polar protic solvent that can be effective, but may also participate in side reactions under certain conditions.

  • Water or Water/Co-solvent mixtures: Can be an environmentally friendly option and may be suitable for certain substrates, especially when using a base like sodium bicarbonate.[1][2] However, the potential for Boc₂O hydrolysis must be considered.

  • Ethyl Acetate (EtOAc): A greener alternative to chlorinated solvents, it can be a good choice for both the reaction and subsequent extraction steps.

Q4: How can I improve the solubility of 2-amino-4-chloro-3-hydroxypyridine in the reaction mixture?

If solubility is an issue, consider the following:

  • Solvent Screening: Experiment with different solvents or solvent mixtures to find the optimal system for your substrate.

  • Temperature Adjustment: Gently warming the reaction mixture may improve solubility. However, be cautious as higher temperatures can also promote side reactions.

  • Use of a Co-solvent: Adding a small amount of a co-solvent in which the starting material is more soluble can be effective.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low or No Product Formation Poor solubility of the starting amine.- Try alternative solvents such as acetonitrile, ethyl acetate, or a THF/water mixture.- Gently heat the reaction mixture, monitoring for side product formation.
Low nucleophilicity of the aminopyridine.- Consider using a catalyst such as 4-dimethylaminopyridine (DMAP) in catalytic amounts.- Increase the reaction time and monitor progress by TLC.
Inactive Boc anhydride.- Use a fresh bottle of di-tert-butyl dicarbonate.- Ensure anhydrous conditions if using a non-aqueous solvent.
Formation of Multiple Products Di-Boc protection of the primary amine.- Use a stoichiometric amount of Boc anhydride (1.0-1.2 equivalents).- Monitor the reaction closely and stop it once the starting material is consumed.
O-Boc protection of the hydroxyl group.- Avoid strong bases that can deprotonate the hydroxyl group.- Run the reaction at room temperature or 0°C.
Formation of urea byproduct.- Avoid high reaction temperatures.- Ensure efficient stirring to prevent localized high concentrations of reagents.
Difficult Product Isolation/Purification Product is an oil or difficult to crystallize.- After workup, try triturating the crude product with a non-polar solvent like hexane or a hexane/ethyl acetate mixture to induce solidification.- If purification by column chromatography is necessary, select an appropriate solvent system based on TLC analysis.
Emulsion formation during workup.- Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the entire mixture through a pad of celite.

Data Presentation

Table 1: Comparison of Solvents for Boc Protection of Aminopyridines

SolventTypical Reaction ConditionsAdvantagesDisadvantages
Dichloromethane (DCM) Room temperature, often with a base like TEA.Good solubility for many substrates, easy to remove.Chlorinated solvent with environmental concerns.
Tetrahydrofuran (THF) Room temperature to gentle heating.Good general-purpose solvent.Can form peroxides upon storage.
Acetonitrile (ACN) Room temperature.Good for polar substrates, easy to remove.Can be more expensive than other common solvents.
Ethyl Acetate (EtOAc) Room temperature to reflux."Greener" alternative, can be used for extraction.May have lower solvating power for some substrates.
1,4-Dioxane Room temperature to gentle heating.Good solvating power.High boiling point, potential peroxide former.
Methanol (MeOH) Room temperature.Polar protic solvent.Can potentially react with Boc anhydride.
Water/Co-solvent Room temperature, often with NaHCO₃.Environmentally friendly.Risk of Boc anhydride hydrolysis.

Note: The optimal solvent and conditions should be determined experimentally for the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for Boc Protection in an Aprotic Solvent (e.g., Acetonitrile)

  • Dissolution: Dissolve 2-amino-4-chloro-3-hydroxypyridine (1.0 eq.) in acetonitrile (approximately 0.1-0.5 M concentration).

  • Addition of Base: Add triethylamine (TEA) (1.1-1.5 eq.).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with a mild aqueous acid (e.g., 5% citric acid solution), followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Boc Protection in a Biphasic System (e.g., Dichloromethane/Water)

  • Suspension: Suspend 2-amino-4-chloro-3-hydroxypyridine (1.0 eq.) in dichloromethane.

  • Aqueous Base: Add a saturated aqueous solution of sodium bicarbonate.

  • Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) in dichloromethane dropwise to the vigorously stirred biphasic mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the progress by TLC.

  • Work-up: After completion, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Starting Material (2-amino-4-chloro-3-hydroxypyridine) in chosen solvent add_base Add Base (e.g., Triethylamine) start->add_base add_boc Add Di-tert-butyl dicarbonate (Boc₂O) add_base->add_boc stir Stir at Room Temperature add_boc->stir monitor Monitor by TLC stir->monitor quench Quench Reaction (if necessary) monitor->quench extract Aqueous Work-up (Wash with acid, base, brine) quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction? solubility Check Solubility of Starting Material start->solubility base Evaluate Base solubility->base [Solubility OK] sol_action Try Alternative Solvents (ACN, EtOAc, Dioxane) or use a co-solvent. solubility->sol_action [Poor Solubility] side_reactions Check for Side Products (TLC/LCMS) base->side_reactions [Base OK] base_action Use a suitable base (e.g., TEA) Ensure correct stoichiometry. base->base_action [Base Issue] side_reaction_action Optimize Stoichiometry of Boc₂O Adjust reaction temperature. side_reactions->side_reaction_action [Side Products Present] success Improved Yield side_reactions->success [No Side Products] sol_action->base base_action->side_reactions side_reaction_action->success

Caption: Troubleshooting workflow for low yield in Boc protection.

References

Removal of unreacted starting materials from tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials during the purification of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most probable unreacted starting materials and byproducts in the synthesis of this compound?

A1: Based on a common synthetic route, the primary starting material is likely 2-amino-4-chloro-3-hydroxypyridine, which is reacted with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base. Therefore, the main impurities to be removed are unreacted 2-amino-4-chloro-3-hydroxypyridine and excess Boc-anhydride, along with its hydrolysis product, tert-butanol.

Q2: What are the initial steps to take when the reaction shows a mixture of product and starting materials on a TLC plate?

A2: A typical first step is a liquid-liquid extraction. After quenching the reaction, an aqueous workup can help remove some of the more polar impurities. For instance, a dilute acid wash (e.g., 1M HCl) can help remove the unreacted basic starting amine, while a wash with a weak base (e.g., saturated sodium bicarbonate) can remove any acidic byproducts.

Q3: Which purification techniques are most effective for separating the product from the starting materials?

A3: The two most common and effective purification techniques for this type of compound are flash column chromatography and recrystallization. The choice between them depends on the nature of the impurities and the desired final purity.

Q4: How can I monitor the success of the purification process?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification. By spotting the crude mixture, the purified fractions, and a reference standard (if available), you can assess the separation. For quantitative analysis of purity, techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guides

Flash Column Chromatography

Flash column chromatography is a highly effective method for separating compounds with different polarities.

Problem: The product and starting material are co-eluting.

  • Solution: Adjust the polarity of the eluent. If the compounds are eluting too quickly and together, decrease the polarity of the solvent system. Conversely, if they are retained on the column, increase the polarity. A common solvent system for substituted pyridines is a gradient of ethyl acetate in hexanes.[1][2][3]

  • Experimental Protocol:

    • Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes) to elute your product.

    • Monitor the fractions using TLC to identify those containing the pure product.

Problem: The product is not eluting from the column.

  • Solution: The solvent system may be too non-polar. Increase the polarity of the eluent significantly. If the product is still retained, consider adding a small amount of a more polar solvent like methanol to the mobile phase.

ParameterRecommended Condition
Stationary Phase Silica gel, 230-400 mesh[2]
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)
Monitoring TLC with UV visualization (254 nm)
Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially for removing small amounts of impurities.

Problem: The compound "oils out" instead of forming crystals.

  • Solution: This often happens when the solution is supersaturated or cools too quickly. Try one of the following:

    • Add a small amount more of the hot solvent to ensure the compound is fully dissolved.

    • Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

    • Use a different solvent or a solvent pair.

Problem: No crystals form upon cooling.

  • Solution: The solution may not be saturated enough, or crystallization is slow to initiate.

    • Boil off some of the solvent to increase the concentration.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

    • Add a seed crystal of the pure product, if available.

Experimental Protocol: Two-Solvent Recrystallization

This method is useful when finding a single suitable solvent is difficult.[4]

  • Dissolve the crude product in a minimum amount of a hot "good" solvent (a solvent in which the compound is readily soluble at high temperatures, e.g., ethyl acetate or acetone).

  • While the solution is still hot, add a "bad" solvent (a solvent in which the compound is poorly soluble, e.g., hexanes or water) dropwise until the solution becomes slightly cloudy.[5][6]

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Solvent SystemRationale
Ethanol/Water Ethanol is a good solvent for many organic compounds, and the addition of water can significantly decrease the solubility, inducing crystallization.[6]
Ethyl Acetate/Hexanes A common polar/non-polar pair effective for many organic compounds.
Acetone/Hexanes Similar to ethyl acetate/hexanes, offering a good polarity range.[5]

Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound.

PurificationWorkflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture (Product, Unreacted Starting Materials, Byproducts) extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) start->extraction acid_wash Dilute Acid Wash (Removes basic impurities) extraction->acid_wash base_wash Bicarbonate Wash (Removes acidic impurities) acid_wash->base_wash brine_wash Brine Wash (Removes residual water) base_wash->brine_wash dry Drying (e.g., Na2SO4 or MgSO4) brine_wash->dry concentrate Concentration dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography Primary Method recrystallization Recrystallization concentrate->recrystallization Alternative/Final Polishing tlc TLC chromatography->tlc Fraction Analysis final_product Pure Product recrystallization->final_product hplc_nmr HPLC / NMR final_product->hplc_nmr Purity Confirmation tlc->final_product Combine Pure Fractions

Caption: Purification workflow for this compound.

References

Technical Support Center: Synthesis of 4-Chloro-3-Hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-chloro-3-hydroxypyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 4-chloro-3-hydroxypyridine?

A1: The most prevalent method for synthesizing 4-chloro-3-hydroxypyridine is through the direct chlorination of 3-hydroxypyridine. This electrophilic substitution reaction typically employs a chlorinating agent to introduce a chlorine atom onto the pyridine ring. The regioselectivity of this reaction is a critical aspect to control.

Q2: Which chlorinating agents are most effective for the synthesis of 4-chloro-3-hydroxypyridine?

A2: Phosphorus oxychloride (POCl₃) is a widely used and effective chlorinating agent for hydroxypyridines.[1] Other reagents, such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), have also been utilized. The choice of reagent can influence reaction conditions and selectivity. For instance, reactions with POCl₃ are often performed at elevated temperatures.

Q3: What are the primary challenges in the synthesis of 4-chloro-3-hydroxypyridine derivatives?

A3: The main challenges include:

  • Regioselectivity: The chlorination of 3-hydroxypyridine can potentially yield other isomers, such as 2-chloro-3-hydroxypyridine or 6-chloro-3-hydroxypyridine. Controlling the reaction conditions to favor substitution at the 4-position is crucial.

  • Product Instability: 4-chloropyridine derivatives can be unstable and may be prone to self-reaction or polymerization.[2] It is often advisable to isolate the product as a more stable hydrochloride salt.[2]

  • Harsh Reaction Conditions: The use of strong chlorinating agents like POCl₃ often requires high temperatures, which can lead to side reactions and decomposition of the starting material or product.[1]

  • Work-up and Purification: Separating the desired product from starting materials, other isomers, and reaction byproducts can be challenging and may require careful chromatographic purification.

Q4: How can I improve the yield of my 4-chloro-3-hydroxypyridine synthesis?

A4: To improve the yield, consider the following:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. While higher temperatures may be necessary to drive the reaction to completion, excessive heat can lead to degradation.

  • Control Stoichiometry: Use the appropriate stoichiometry of the chlorinating agent. An excess may lead to over-chlorination or other side reactions.

  • Solvent Choice: While some procedures are solvent-free, the choice of a high-boiling inert solvent can sometimes improve reaction homogeneity and control.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.

  • Work-up Procedure: A careful aqueous work-up to remove excess chlorinating agent and byproducts is critical. Quenching the reaction mixture with cold water or ice is a common practice.[1]

Q5: Is it necessary to protect the hydroxyl group of 3-hydroxypyridine before chlorination?

A5: In many cases, direct chlorination of 3-hydroxypyridine is performed without protection of the hydroxyl group. The hydroxyl group activates the pyridine ring towards electrophilic substitution. However, in some instances, the hydroxyl group can react with the chlorinating agent. If significant side reactions involving the hydroxyl group are observed, a protection-deprotection strategy might be considered, although this adds steps to the overall synthesis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Yield Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure the reaction is allowed to proceed for an adequate amount of time.
Decomposition of starting material or product at high temperatures.If degradation is suspected, lower the reaction temperature and extend the reaction time. Consider using a milder chlorinating agent if possible.
Ineffective chlorinating agent.Ensure the chlorinating agent is fresh and has been stored under appropriate anhydrous conditions. Consider screening other chlorinating agents like PCl₅ or SOCl₂.
Issues with the starting 3-hydroxypyridine.Verify the purity of the 3-hydroxypyridine starting material. Impurities can interfere with the reaction.
Formation of Multiple Products (Poor Regioselectivity) Reaction conditions favor the formation of other isomers.Modify the reaction temperature. In some cases, lower temperatures can improve regioselectivity. The choice of solvent can also influence the isomeric ratio.
Over-chlorination of the pyridine ring.Reduce the stoichiometry of the chlorinating agent. Monitor the reaction closely and stop it once the desired product is formed.
Product Decomposition During Work-up or Purification Instability of the free base form of 4-chloro-3-hydroxypyridine.During the work-up, after quenching and extraction, consider converting the product to its hydrochloride salt by treating the organic solution with HCl (e.g., HCl in ether or dioxane) to precipitate the more stable salt.[2]
Hydrolysis of the chloro group during aqueous work-up.Perform the aqueous work-up at low temperatures and minimize the time the product is in contact with the aqueous phase.
Difficulty in Purifying the Product Co-elution of isomers or impurities during column chromatography.Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Consider converting the product to a salt to alter its chromatographic behavior.
Oily or impure solid product after isolation.Recrystallization from a suitable solvent system can be an effective final purification step.

Experimental Protocols

Key Experiment: Synthesis of 4-chloro-3-hydroxypyridine via Chlorination of 3-hydroxypyridine

This protocol is a general guideline based on procedures for the chlorination of hydroxypyridines and should be optimized for specific derivatives.

Materials:

  • 3-Hydroxypyridine

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)[1]

  • Dichloromethane (DCM) or other suitable solvent (optional)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Hydrochloric acid (e.g., 2M in diethyl ether)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-hydroxypyridine. If a solvent is used, dissolve the starting material in a suitable high-boiling solvent like dichloromethane.

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) dropwise to the reaction mixture at room temperature. An equimolar amount or a slight excess of POCl₃ is typically used.[1] In some cases, an organic base like pyridine may be added.[1]

  • Reaction: Heat the reaction mixture to reflux (a temperature of around 140°C is reported for similar reactions in a sealed vessel) and monitor the progress by TLC or LC-MS.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it over crushed ice or into ice-cold water. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Isolation as Hydrochloride Salt (Optional but Recommended): To improve stability, dissolve the purified product in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in ether dropwise until precipitation is complete. Collect the solid hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.[2]

Visualizations

experimental_workflow start Start: 3-Hydroxypyridine reagents Add POCl3 (Optional: Pyridine, Solvent) start->reagents reaction Heat to Reflux (e.g., 140°C) Monitor by TLC/LC-MS reagents->reaction workup Quench with Ice Water reaction->workup neutralize Neutralize with NaHCO3 Extract with Organic Solvent workup->neutralize dry Dry (Na2SO4) and Concentrate neutralize->dry purify Column Chromatography dry->purify isolate Isolate as Free Base or Convert to Hydrochloride Salt purify->isolate end End: 4-Chloro-3-hydroxypyridine (or its HCl salt) isolate->end

Caption: A general experimental workflow for the synthesis of 4-chloro-3-hydroxypyridine.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Increase Temperature or Time incomplete->optimize_conditions check_purity Check Starting Material Purity incomplete->check_purity degradation Product Degradation? complete->degradation yes_degradation Yes degradation->yes_degradation no_degradation No degradation->no_degradation lower_temp Lower Temperature yes_degradation->lower_temp workup_issue Work-up/Purification Issue no_degradation->workup_issue instability Consider Product Instability (Isolate as HCl salt) workup_issue->instability

Caption: A troubleshooting guide for addressing low yields in the synthesis.

References

Validation & Comparative

1H NMR spectrum of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 1H NMR Spectra for Pyridine-Based Carbamates

For researchers and professionals in drug development, understanding the structural nuances of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of the 1H NMR spectral data for a key pyridine-based carbamate and a structurally related analog, offering insights into the influence of substituent patterns on the chemical environment of protons.

Data Presentation: 1H NMR Spectral Data

The following table summarizes the experimental 1H NMR data for tert-Butyl (4-chlorophenyl)carbamate. The expected, yet unavailable, data for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is included to illustrate the anticipated signals based on its structure.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound Pyridine H-5 Data not availableDoubletData not available1H
Pyridine H-6 Data not availableDoubletData not available1H
OH Data not availableSingletN/A1H
NH Data not availableSingletN/A1H
tert-Butyl Data not availableSingletN/A9H
tert-Butyl (4-chlorophenyl)carbamate Aromatic H 7.29-7.32Doublet92H
Aromatic H 7.24Doublet82H
NH 6.52Broad SingletN/A1H
tert-Butyl 1.51SingletN/A9H

Note: The data for tert-Butyl (4-chlorophenyl)carbamate was obtained in CDCl3 at 400 MHz.

Experimental Protocols

A general protocol for acquiring a 1H NMR spectrum of a small organic molecule like the ones discussed is as follows:

1. Sample Preparation:

  • Weigh approximately 5-25 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.

2. NMR Data Acquisition:

  • The NMR spectrum is acquired on a spectrometer, for instance, a 400 MHz instrument.

  • The instrument is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming to ensure sharp spectral lines.

  • A standard one-pulse 1H acquisition experiment is performed.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

  • The spectrum is phased, and the baseline is corrected.

  • The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • The signals are integrated to determine the relative number of protons for each resonance.

  • Coupling constants are measured from the splitting patterns of the signals.

Visualizing Relevant Biological Pathways

Substituted pyridine derivatives are of significant interest in drug discovery, often targeting signaling pathways implicated in disease. One such critical pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a key role in immune response and cell proliferation.[1] Inhibitors of this pathway are used in the treatment of autoimmune diseases and cancers.[2][3]

Below is a diagram illustrating a simplified workflow for identifying potential inhibitors of the JAK/STAT signaling pathway, a common application for novel pyridine-based compounds.

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT JAK->STAT 3. STAT Recruitment & Phosphorylation pSTAT pSTAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Nuclear Translocation DNA DNA Nucleus->DNA Gene Gene Transcription DNA->Gene Inhibitor Pyridine-based Inhibitor Inhibitor->JAK Inhibition

References

A Comparative Guide to the 13C NMR Analysis of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predicted 13C NMR spectrum based on established substituent effects on the pyridine ring. This predicted data is compared with experimental data from structurally analogous compounds to offer a comprehensive analytical perspective for researchers working with similar molecular scaffolds.

The structural elucidation of novel organic compounds is a cornerstone of drug discovery and development. Among the suite of analytical techniques available, 13C NMR spectroscopy provides invaluable information regarding the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, offering insights into its electronic environment, hybridization, and connectivity.

Comparative 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound and compares them with the experimental data of key structural analogues. The prediction for the target compound is derived from the known chemical shifts of 2-aminopyridine, factoring in the substituent chemical shifts (SCS) for the chloro, hydroxyl, and tert-butoxycarbonylamino groups.

Carbon Atom This compound (Predicted) tert-Butyl pyridin-2-ylcarbamate (Experimental)[1] 2-Chloro-3-hydroxypyridine (Experimental) tert-Butyl carbamate (Experimental)[2]
C=O ~152.5 ppm153.1 ppm-156.0 ppm
C(CH3)3 ~81.0 ppm80.8 ppm-78.0 ppm
C(CH3)3 ~28.3 ppm28.6 ppm-28.5 ppm
Pyridine C2 ~148.0 ppm150.1 ppm141.2 ppm-
Pyridine C3 ~135.0 ppm119.4 ppm139.5 ppm-
Pyridine C4 ~125.0 ppm138.8 ppm124.0 ppm-
Pyridine C5 ~115.0 ppm114.8 ppm125.1 ppm-
Pyridine C6 ~145.0 ppm147.9 ppm144.8 ppm-

Note: Predicted values are estimates and may vary from experimental results. Experimental data for 2-Chloro-3-hydroxypyridine was sourced from spectral databases.

Structural Analysis Workflow

The process of analyzing the 13C NMR spectrum of a novel compound like this compound involves a logical sequence of steps, from sample preparation to final structure confirmation.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 50-100 mg in 0.6 mL CDCl3 Filter Filter if particulates are present Prep->Filter Tube Transfer to 5 mm NMR tube Filter->Tube Load Insert sample into spectrometer Tube->Load Sample ready LockShim Lock and Shim Load->LockShim Acquire Acquire 13C Spectrum (Proton Decoupled) LockShim->Acquire Process Fourier Transform & Phase Correction Acquire->Process FID data Reference Reference to TMS (0 ppm) Process->Reference Assign Assign Peaks to Carbon Atoms Reference->Assign Compare Compare with Analogues & Predicted Data Assign->Compare Confirmation Confirmation Compare->Confirmation Structure Confirmation

Workflow for 13C NMR Structural Analysis.

Experimental Protocol: 13C NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a proton-decoupled 13C NMR spectrum for a small organic molecule.

1. Sample Preparation:

  • Accurately weigh 50-100 mg of the solid sample.[3]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) in a small vial.[4]

  • To ensure complete dissolution, the sample may be gently vortexed.

  • If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette.

  • Carefully transfer the clear solution into a 5 mm NMR tube. The solvent height should be approximately 4-5 cm.[4]

  • Cap the NMR tube securely.

2. Instrument Setup and Data Acquisition:

  • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer's autosampler or manual insertion port.[5]

  • In the acquisition software, lock the spectrometer onto the deuterium signal of the solvent. This step stabilizes the magnetic field.[4]

  • Perform shimming of the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.[4]

  • Tune and match the 13C probe to the correct frequency to ensure maximum signal sensitivity.

  • Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters for a small molecule (MW < 500 g/mol ) on a 400 MHz spectrometer are:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds[5]

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans: 1024 to 4096 (adjust to achieve adequate signal-to-noise ratio)

  • Start the acquisition.

3. Data Processing:

  • Once the acquisition is complete, the resulting Free Induction Decay (FID) is processed.

  • Apply a Fourier transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) to 0 ppm.

  • Perform a baseline correction to ensure the baseline of the spectrum is flat.

  • Integrate the peaks if quantitative analysis is required, although this is less common for routine 13C NMR.

Alternative Analytical Techniques

While 13C NMR is a powerful tool for carbon skeleton elucidation, a comprehensive structural analysis often employs complementary techniques.

Technique Information Provided Comparison to 13C NMR
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and elemental formula (with high resolution MS). Fragmentation patterns give clues about the connectivity of atoms.[6]MS provides molecular formula and fragment information, whereas 13C NMR details the specific carbon environments and connectivity. They are highly complementary.
1H NMR Spectroscopy Reveals the number of different types of protons, their chemical environments, and their proximity to each other through spin-spin coupling.Provides information about the proton framework, which is complementary to the carbon framework information from 13C NMR. 2D NMR techniques (like HSQC/HMBC) directly correlate 1H and 13C signals.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, N-H, C-Cl) by detecting their characteristic vibrational frequencies.[7]IR is excellent for functional group identification but does not provide the detailed atomic connectivity of the entire molecule that NMR does.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous structural determination.This is the gold standard for structural elucidation but requires a suitable single crystal, which can be difficult to obtain. NMR is performed on samples in solution.

Logical Relationships in Spectral Interpretation

The interpretation of spectral data is a deductive process. For the target molecule, the presence of certain signals in the 13C NMR spectrum confirms specific structural motifs.

Region1 Signal at ~28 ppm Feature1 tert-Butyl -CH3 groups (3 equivalent carbons) Region1->Feature1 indicates Region2 Signal at ~81 ppm Feature2 tert-Butyl quaternary C Region2->Feature2 indicates Region3 Signal at ~153 ppm Feature3 Carbamate C=O Region3->Feature3 indicates Region4 5 Signals from ~115-148 ppm Feature4 Substituted Pyridine Ring (5 distinct carbons) Region4->Feature4 indicates

Correlation of 13C NMR Signals to Structure.

References

Mass Spectrometry of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the precise characterization of novel chemical entities is paramount. Tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural elucidation via mass spectrometry is a critical step in ensuring the quality and integrity of the synthetic process. This guide provides a comparative analysis of the predicted mass spectrometric behavior of this compound and two structurally related alternatives: tert-butyl (4-chloropyridin-2-yl)carbamate and tert-butyl (3-hydroxypyridin-2-yl)carbamate. The fragmentation patterns are predicted based on established principles of mass spectrometry for N-Boc protected amines and substituted pyridine compounds.

Predicted Mass Spectrometry Data Comparison

The following table summarizes the predicted key mass-to-charge ratios (m/z) for the molecular ions and major fragment ions of this compound and its alternatives under positive ion electrospray ionization (ESI+) conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z) and Neutral Losses
This compound C₁₀H₁₃ClN₂O₃244.68245.07189.05 ([M+H - C₄H₈]⁺), 145.02 ([M+H - C₅H₉O₂]⁺), 117.03
tert-Butyl (4-chloropyridin-2-yl)carbamateC₁₀H₁₃ClN₂O₂228.68229.08173.06 ([M+H - C₄H₈]⁺), 129.03 ([M+H - C₅H₉O₂]⁺), 101.04
tert-Butyl (3-hydroxypyridin-2-yl)carbamateC₁₀H₁₄N₂O₃210.23211.11155.09 ([M+H - C₄H₈]⁺), 111.06 ([M+H - C₅H₉O₂]⁺), 83.07

Predicted Fragmentation Pathways

The fragmentation of these N-Boc protected pyridine derivatives in the mass spectrometer is expected to follow characteristic pathways. The tert-butoxycarbonyl (Boc) group is readily lost, either as isobutylene (C₄H₈, 56 Da) or through the cleavage of the entire Boc group (C₅H₉O₂, 101 Da). Subsequent fragmentation of the pyridine ring can also occur.

This compound

M [M+H]⁺ m/z 245.07 F1 [M+H - C₄H₈]⁺ m/z 189.05 M->F1 - C₄H₈ F2 [M+H - C₅H₉O₂]⁺ m/z 145.02 M->F2 - C₅H₉O₂ F3 Further Fragments m/z 117.03 F2->F3 - CO

Caption: Predicted fragmentation of this compound.

Alternative Compound 1: tert-Butyl (4-chloropyridin-2-yl)carbamate

M [M+H]⁺ m/z 229.08 F1 [M+H - C₄H₈]⁺ m/z 173.06 M->F1 - C₄H₈ F2 [M+H - C₅H₉O₂]⁺ m/z 129.03 M->F2 - C₅H₉O₂ F3 Further Fragments m/z 101.04 F2->F3 - CO

Caption: Predicted fragmentation of tert-Butyl (4-chloropyridin-2-yl)carbamate.

Alternative Compound 2: tert-Butyl (3-hydroxypyridin-2-yl)carbamate

M [M+H]⁺ m/z 211.11 F1 [M+H - C₄H₈]⁺ m/z 155.09 M->F1 - C₄H₈ F2 [M+H - C₅H₉O₂]⁺ m/z 111.06 M->F2 - C₅H₉O₂ F3 Further Fragments m/z 83.07 F2->F3 - CO cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solution (10 µg/mL) Stock->Working Final Final Sample (100-1000 ng/mL) Working->Final LC Liquid Chromatography (C18 Column) Final->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS Full Scan (Identify [M+H]⁺) ESI->MS1 MS2 MS/MS Product Ion Scan (Fragmentation) MS1->MS2 Data Data Acquisition & Analysis MS2->Data

A Comparative Guide to Boc vs. Fmoc Protection in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of synthetic efficiency and final product purity. In the synthesis of functionalized pyridines, the protection of the pyridine nitrogen or exocyclic amino groups is often a necessary step to control reactivity and achieve desired regioselectivity. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are two of the most common nitrogen protecting groups. This guide provides an objective comparison of their performance in the context of pyridine synthesis, supported by available experimental data and detailed protocols.

The fundamental difference between the Boc and Fmoc protecting groups lies in their lability: the Boc group is cleaved under acidic conditions, while the Fmoc group is removed with a base.[1] This dictates the overall synthetic strategy, including the choice of reagents and the compatibility with other functional groups present on the pyridine ring.

Quantitative Data Comparison

Table 1: Experimental Data for Boc Protection of Aminopyridines

AminopyridineReagents and ConditionsYield (%)Reference
2-Aminopyridine(Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂90%[2]
2-Aminopyridine(Boc)₂O, DMAP, TEA, CH₂Cl₂60%[2]
3-Aminopyridine(Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂85%[3]
4-Aminopyridine(Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂90%[3]
4-AminopyridineDi-tert-butyl dicarbonate, Acetonitrile>95%[4]

Note: The use of EDCI/HOBT appears to improve yields and selectivity for mono-protection compared to DMAP.[2][3]

Table 2: General Comparison of Boc and Fmoc Protection Strategies

FeatureBoc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Protection Lability Acid-labile (e.g., TFA, HCl)[5]Base-labile (e.g., Piperidine, DBU)[6]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc)[7]Orthogonal to acid-labile groups (e.g., Boc)[3]
Deprotection Byproducts Isobutylene and CO₂ (volatile)[5]Dibenzofulvene (requires scavenger)[6]
Monitoring Not readily monitored by UV-VisDeprotection can be monitored by UV-Vis[6]
Cost Boc-anhydride is generally less expensive[8]Fmoc-Cl and Fmoc-OSu are generally more expensive[8]
Stability of Protected Amine Generally stable to a wide range of non-acidic reagents[7]Stable to acidic conditions and some mild bases[3]

Experimental Protocols

Boc Protection of Aminopyridines

Protocol 1: High-Yield Boc Protection of 4-Aminopyridine [3]

  • Reaction Setup: Dissolve 4-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) in a round-bottom flask with stirring.

  • Reagent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (4.6 g, 23.8 mmol), 1-hydroxybenzotriazole (HOBT) (0.1 g, 0.8 mmol), triethylamine (TEA) (2.4 g, 23.8 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (4.0 g, 18.5 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with water (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the N-Boc-4-aminopyridine. (Yield: 90%)

Boc Deprotection

Protocol 2: Acidic Deprotection of N-Boc-4-alkylaminopyridine [4]

  • Reaction Setup: Dissolve the N-Boc protected aminopyridine in a suitable solvent (e.g., dichloromethane).

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

  • Work-up: Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine, usually as a salt. A subsequent basic workup can be performed to yield the free amine.

Fmoc Protection of Amines (General Protocol)

While specific data for aminopyridines is limited, the following general protocol for the Fmoc protection of amines in an aqueous medium can be adapted.[9]

Protocol 3: General Fmoc Protection in Aqueous Media [9]

  • Reaction Setup: To Fmoc chloride (1.2 mmol), add the amine (1 mmol) and water (1.5 mL).

  • Reaction: Stir the reaction mixture at 60°C. Monitor the reaction by TLC.

  • Work-up: After consumption of the amine, filter the reaction product, wash with water, and recrystallize from hot ethanol to afford the pure N-Fmoc amine.

Fmoc Deprotection

Protocol 4: Standard Fmoc Deprotection [6]

  • Reaction Setup: Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid.

  • Work-up: The work-up procedure will depend on the subsequent steps, but typically involves removal of the DMF and piperidine under reduced pressure and purification of the deprotected amine.

Signaling Pathways and Logical Relationships

The choice between Boc and Fmoc protection is dictated by the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other sensitive functional groups.

Protection_Strategy_Decision start Pyridine Synthesis Goal acid_labile_groups Presence of Acid-Labile Groups? start->acid_labile_groups boc_path Boc Protection acid_deprotection Acidic Deprotection (e.g., TFA) boc_path->acid_deprotection fmoc_path Fmoc Protection base_deprotection Basic Deprotection (e.g., Piperidine) fmoc_path->base_deprotection acid_labile_groups->fmoc_path Yes base_labile_groups Presence of Base-Labile Groups? acid_labile_groups->base_labile_groups No base_labile_groups->boc_path Yes base_labile_groups->boc_path No (Boc is an option) base_labile_groups->fmoc_path No (Fmoc is an option) final_product Functionalized Pyridine acid_deprotection->final_product base_deprotection->final_product Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_boc Aminopyridine reagents_boc Add (Boc)₂O, Base (e.g., TEA, DMAP) in Solvent (e.g., CH₂Cl₂) start_boc->reagents_boc reaction_boc Stir at Room Temperature reagents_boc->reaction_boc workup_boc Aqueous Work-up reaction_boc->workup_boc purification_boc Column Chromatography workup_boc->purification_boc product_boc N-Boc-Aminopyridine purification_boc->product_boc start_deprotection N-Boc-Aminopyridine reagents_deprotection Add Acid (e.g., TFA) in Solvent (e.g., CH₂Cl₂) start_deprotection->reagents_deprotection reaction_deprotection Stir at Room Temperature reagents_deprotection->reaction_deprotection workup_deprotection Evaporate Solvent and Acid reaction_deprotection->workup_deprotection product_deprotection Aminopyridine Salt workup_deprotection->product_deprotection Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_fmoc Aminopyridine reagents_fmoc Add Fmoc-Cl or Fmoc-OSu, Base in Solvent (e.g., Dioxane/Water) start_fmoc->reagents_fmoc reaction_fmoc Stir at Room Temperature reagents_fmoc->reaction_fmoc workup_fmoc Aqueous Work-up and Extraction reaction_fmoc->workup_fmoc purification_fmoc Recrystallization/Chromatography workup_fmoc->purification_fmoc product_fmoc N-Fmoc-Aminopyridine purification_fmoc->product_fmoc start_deprotection_fmoc N-Fmoc-Aminopyridine reagents_deprotection_fmoc Add 20% Piperidine in DMF start_deprotection_fmoc->reagents_deprotection_fmoc reaction_deprotection_fmoc Stir at Room Temperature reagents_deprotection_fmoc->reaction_deprotection_fmoc workup_deprotection_fmoc Evaporate Solvent reaction_deprotection_fmoc->workup_deprotection_fmoc product_deprotection_fmoc Aminopyridine workup_deprotection_fmoc->product_deprotection_fmoc

References

A Comparative Guide to Kinase Inhibitor Scaffolds: Profiling tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate Against Established Kinase Inhibitor Cores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the hypothetical kinase inhibitor, tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, against other well-established kinase inhibitor scaffolds. This document outlines key performance metrics and detailed experimental protocols to benchmark novel compounds within the ever-evolving landscape of kinase-targeted therapies.

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery.[1] At the heart of these inhibitors lies a core chemical structure, or scaffold, which dictates the compound's binding mode and overall target profile. This guide focuses on the hypothetical kinase inhibitor, this compound, which is based on a substituted hydroxypyridin-2-ylcarbamate scaffold. Due to the absence of publicly available data for this specific compound, we will present a comparative framework using hypothetical data, alongside established data for well-characterized kinase inhibitor scaffolds.

Comparative Analysis of Kinase Inhibitor Scaffolds

To provide a meaningful comparison, we will benchmark our hypothetical compound against two distinct and clinically relevant kinase inhibitor scaffolds: a pyridinyl urea derivative (analogous to Selonsertib) and a pyridine-2-carboxamide. These scaffolds have been selected due to their demonstrated efficacy against various kinase targets.[2][3]

Biochemical Potency: In Vitro Kinase Inhibition

A primary assessment of any kinase inhibitor is its ability to inhibit the enzymatic activity of its target kinase in a controlled, cell-free environment. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. Lower IC50 values are indicative of higher potency.

Table 1: Comparative Biochemical Inhibition of Various Kinase Targets

Scaffold/CompoundTarget KinaseIC50 (nM)Assay Type
This compound Target X Data Not Available TR-FRET Kinase Assay
Target YData Not AvailableTR-FRET Kinase Assay
Pyridinyl Urea (Selonsertib Analog) ASK11.55 ± 0.27[3]In vitro bioassay[3]
JNK1>1000In vitro kinase assay
Pyridine-2-Carboxamide (Compound 19 Analog) HPK1<10[2]Enzymatic Assay[2]
LCK>10,000[2]Enzymatic Assay[2]
Cellular Activity: Anti-Proliferative Effects

While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity within a cellular context.[4] Cellular assays, such as proliferation assays, measure the downstream effects of kinase inhibition on cell growth and viability. The IC50 value in a cellular assay represents the concentration of the inhibitor that reduces cell proliferation by 50%.

Table 2: Comparative Anti-Proliferative Activity in Cancer Cell Lines

Scaffold/CompoundCell LineIC50 (µM)Assay Type
This compound Cell Line A Data Not Available MTT Assay
Cell Line BData Not AvailableMTT Assay
Pyridinyl Urea (Selonsertib Analog) U-9371.2Cell Viability Assay
A549>10Cell Viability Assay
Pyridine-2-Carboxamide (Compound 19 Analog) Jurkat0.5[2]Cellular Assay[2]
HEK293>10[2]Cellular Assay[2]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the robust evaluation of kinase inhibitors. The following sections provide established protocols for the key assays cited in this guide.

Biochemical Kinase Inhibition Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET assays are a common and sensitive method for measuring kinase activity in a high-throughput format.[5] The assay relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle: A kinase phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity and generating a FRET signal.

Protocol:

  • Compound Preparation: Serially dilute the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the biotinylated substrate peptide, and the test compound in a suitable kinase reaction buffer.

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add the TR-FRET detection reagents (europium-labeled antibody and streptavidin-acceptor).

  • Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate IC50 values by fitting the dose-response data to a sigmoidal curve.

Cellular Proliferation Assay: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Target Engagement Assay: Western Blot

Western blotting is a technique used to detect and quantify the phosphorylation status of a target protein within a cell, providing evidence of target engagement by an inhibitor.[7]

Principle: Cells are treated with the inhibitor, and then cell lysates are prepared. Proteins are separated by size via SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific to the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme that generates a detectable signal.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the phosphorylated target protein, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition. The membrane can be stripped and re-probed for the total protein as a loading control.

Visualizing Signaling Pathways and Workflows

To further elucidate the mechanisms of action and experimental processes, the following diagrams are provided.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_inhibitor Inhibitor Action Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Activates Kinase_A Kinase A Receptor_Tyrosine_Kinase->Kinase_A Phosphorylates Target_X Target X Kinase_A->Target_X Phosphorylates Downstream_Effector Downstream Effector Target_X->Downstream_Effector Activates Cell_Proliferation Cell_Proliferation Downstream_Effector->Cell_Proliferation Promotes tert_Butyl_carbamate tert-Butyl 4-chloro-3- hydroxypyridin-2-ylcarbamate tert_Butyl_carbamate->Target_X Inhibits

Caption: Hypothetical signaling pathway inhibited by the test compound.

TR_FRET_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Step1 1. Add Kinase, Substrate & Inhibitor Step2 2. Add ATP to start reaction Step1->Step2 Step3 3. Incubate Step2->Step3 Step4 4. Add Detection Reagents (Antibody, Streptavidin-Acceptor) Step3->Step4 Step5 5. Incubate Step4->Step5 Step6 6. Read TR-FRET Signal Step5->Step6

Caption: Experimental workflow for the TR-FRET kinase assay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

References

No Direct SAR Studies Found for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and patent databases did not yield specific Structure-Activity Relationship (SAR) studies for tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate analogs. The information available is primarily limited to the physicochemical properties of the parent compound, offered by various chemical suppliers.

While no dedicated SAR investigations for this specific class of molecules were identified, this guide provides a summary of the available information on the parent compound and presents general SAR principles derived from related chemical structures, such as pyridine and pyridine carboxamide derivatives. Additionally, a general workflow for conducting a typical SAR study is provided for researchers interested in exploring the biological activities of these analogs.

Physicochemical Properties of the Parent Compound

This compound is a commercially available heterocyclic compound. Its basic properties are summarized below.

PropertyValueSource
CAS Number 1021339-30-9[1][2][3]
Molecular Formula C₁₀H₁₃ClN₂O₃[1][2][3]
Molecular Weight 244.67 g/mol [1][2][3]
Appearance Solid[1]
SMILES CC(C)(C)OC(=O)Nc1nccc(Cl)c1O[1][2]
InChI Key XNPOKIQJADWOCY-UHFFFAOYSA-N[1][2]

General SAR Principles for Related Pyridine Derivatives

Although no specific data exists for the target analogs, general SAR principles for other pyridine-containing compounds can offer some initial hypotheses for researchers. It is crucial to note that these are general trends and may not be directly applicable to the specific scaffold of this compound.

  • Substitution Position: The biological activity of pyridine derivatives is often highly dependent on the position of substituents on the pyridine ring. For instance, in a study on pyridine carboxamides, the position of the amide group (ortho-, meta-, or para-) significantly influenced the reaction yield and the electronic properties of the resulting compounds, which in turn could affect their biological activity.[4][5][6]

  • Nature of Substituents: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents can dramatically alter the activity of pyridine-based compounds. A review of the antiproliferative activity of pyridine derivatives suggested that the presence of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups can enhance activity, while bulky groups or halogen atoms might decrease it.[7]

  • Carboxamide Moiety: The carboxamide group is a common feature in many biologically active molecules. Modifications of the amide nitrogen and the group attached to the carbonyl can lead to significant changes in potency and selectivity. For example, in a series of pyridine carboxamide derivatives investigated as potential fungicides, different substitutions on the aniline ring attached to the carboxamide led to a range of antifungal activities.

Experimental Protocols: A General Approach

As no specific experimental data for the target analogs is available, a detailed experimental protocol cannot be provided. However, a general approach to an SAR study would typically involve the following key experiments:

  • Chemical Synthesis: A series of analogs would be synthesized by systematically modifying different parts of the parent molecule. For the target compound, this could involve:

    • Varying the substituent at the 4-position (e.g., replacing chloro with other halogens or alkyl groups).

    • Modifying the hydroxyl group at the 3-position (e.g., alkylation or acylation).

    • Altering the tert-butylcarbamate group at the 2-position (e.g., replacing the tert-butyl group with other alkyl or aryl groups, or replacing the entire carbamate with other functionalities).

  • In Vitro Biological Screening: The synthesized analogs would be tested in relevant biological assays to determine their activity. The choice of assay would depend on the therapeutic target of interest. This could include enzyme inhibition assays, receptor binding assays, or cell-based assays measuring a specific cellular response (e.g., cell viability, reporter gene expression).

  • Determination of Potency and Efficacy: For active compounds, dose-response studies would be conducted to determine key parameters such as IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

  • Selectivity Profiling: Active compounds would be tested against related biological targets to assess their selectivity.

  • In Silico Modeling: Computational studies, such as molecular docking, can be used to predict how the analogs bind to their target and to help rationalize the observed SAR.[8]

Visualizing a General SAR Study Workflow

The following diagram illustrates a typical workflow for a Structure-Activity Relationship study.

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study A Lead Compound Identification (e.g., this compound) B Design of Analog Library (Systematic Structural Modifications) A->B C Chemical Synthesis of Analogs B->C D In Vitro Biological Screening C->D E Data Analysis & SAR Establishment D->E E->B Iterative Design F Identification of 'Hits' E->F G Lead Optimization F->G G->C Further Synthesis H In Vivo Studies G->H I Preclinical Candidate H->I

Caption: A typical iterative cycle of a Structure-Activity Relationship study.

While the specific SAR of this compound analogs remains unexplored in the available literature, this guide provides a starting point for researchers by summarizing the properties of the parent compound and outlining general principles from related molecular classes. The provided workflow illustrates a standard approach for initiating an SAR investigation. Further experimental work would be necessary to elucidate the specific structural requirements for biological activity in this particular series of compounds.

References

Bioisosteric Replacement Strategies for the 4-Chloro-3-Hydroxypyridine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-chloro-3-hydroxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its unique electronic and steric properties, coupled with its hydrogen bonding capabilities, make it an attractive starting point for drug design. However, to optimize properties such as potency, selectivity, metabolic stability, and cell permeability, or to explore new intellectual property, bioisosteric replacement of the chloro and hydroxyl functional groups is a common and effective strategy.

This guide provides a comparative overview of common bioisosteric replacements for the 4-chloro-3-hydroxypyridine moiety, supported by experimental data from various studies. It also includes detailed protocols for key experiments relevant to the evaluation of these analogs.

The Concept of Bioisosteric Replacement

Bioisosterism is a strategy in drug design that involves the substitution of a functional group or moiety with another that has similar physicochemical or steric properties, with the aim of retaining or improving the desired biological activity while favorably modulating other properties. The following diagram illustrates the concept of applying bioisosteric replacements to the 4-chloro-3-hydroxypyridine core.

cluster_0 Core Scaffold cluster_1 Bioisosteric Replacements for 4-Chloro cluster_2 Bioisosteric Replacements for 3-Hydroxy 4-Chloro-3-hydroxypyridine 4-Chloro-3-hydroxypyridine A Fluorine (F) 4-Chloro-3-hydroxypyridine->A Replace Cl B Trifluoromethyl (CF3) 4-Chloro-3-hydroxypyridine->B Replace Cl C Cyano (CN) 4-Chloro-3-hydroxypyridine->C Replace Cl D Amino (NH2) 4-Chloro-3-hydroxypyridine->D Replace OH E Amide (CONH2) 4-Chloro-3-hydroxypyridine->E Replace OH F Thiol (SH) 4-Chloro-3-hydroxypyridine->F Replace OH

Bioisosteric replacements for the 4-chloro-3-hydroxypyridine moiety.

Comparative Data of Bioisosteric Replacements

The following table summarizes quantitative data for various bioisosteric replacements of the 3-hydroxy-4-pyridone core. It is important to note that this data is collated from different studies investigating various biological activities. Therefore, a direct comparison of absolute values may not be appropriate due to differing experimental conditions. The data serves to illustrate the potential impact of these modifications.

Parent Scaffold Bioisosteric Replacement Biological Target/Activity Key Quantitative Data Reference
3-Hydroxypyridin-4-onePhenyl substitution at C2Tyrosinase InhibitionIC50 = 25.82 µM (for 4-OH-3-OCH3 phenyl)[1][2]
3-Hydroxypyridin-4-onePhenyl substitution at C2Antioxidant ActivityEC50 = 0.039 - 0.389 mM[3]
3-Hydroxypyridin-4-oneAlkyl substitution at C2Antimicrobial (S. aureus)MIC = 32 µg/mL (for methoxy-phenyl)[4]
3-Hydroxypyridin-4-oneAlkyl substitution at C2Antimicrobial (E. coli)MIC = 32 µg/mL (for methoxy-phenyl)[4]
3-Hydroxypyridin-4-oneVarious substitutionsCOMT InhibitionIC50 = 4.55 - 19.8 µM[5]

Experimental Protocols

A generalized workflow for the evaluation of novel bioisosteres is depicted below. This process typically involves chemical synthesis, followed by a series of in vitro assays to determine biological activity and key pharmacological properties.

A Synthesis of Analogs B In Vitro Biological Screening A->B E ADME Profiling A->E C Enzyme Inhibition Assays B->C D Cell-Based Assays (e.g., Cytotoxicity) B->D H Data Analysis & SAR C->H D->H F Cell Permeability (PAMPA, Caco-2) E->F G Metabolic Stability (Microsomes, Hepatocytes) E->G F->H G->H

General experimental workflow for evaluating bioisosteres.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HepG2, HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMEM. After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[6]

Enzyme Inhibition Assay (Tyrosinase Inhibition)

This protocol is used to evaluate the inhibitory activity of the compounds against a specific enzyme, in this case, tyrosinase.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase solution, and 20 µL of the test compound solution at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of L-DOPA solution to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475 nm every minute for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound compared to the control (without inhibitor). Determine the IC50 value.[1][2]

Cell Permeability Assay (Caco-2 Permeability Assay)

This assay assesses the ability of a compound to cross the intestinal epithelial barrier, providing an indication of its potential oral absorption.

Materials:

  • Caco-2 cells

  • DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test compound solution in HBSS to the apical (A) side (donor compartment).

    • Add fresh HBSS to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral side and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Perform the same procedure as above but add the test compound to the basolateral side and collect samples from the apical side to assess efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can also be determined to identify if the compound is a substrate for efflux transporters.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound

  • Control compounds (high and low clearance)

  • LC-MS/MS system for quantification

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and the test compound in phosphate buffer.

  • Pre-incubation: Pre-warm the mixture at 37°C.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

References

Purity Assessment of Synthesized tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive overview and comparison of analytical methodologies for determining the purity of tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. The performance of key analytical techniques is compared, supported by detailed experimental protocols and logical workflow diagrams to aid in the selection of appropriate purity assessment strategies.

Comparative Analysis of Analytical Techniques

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides. The following table summarizes a comparison of the most commonly employed analytical methods for the purity assessment of this compound and its analogues.

Analytical Technique Principle Information Provided Typical Purity Range Detected Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity (% area), retention time, detection of non-volatile impurities.95-100%High resolution and sensitivity, well-established for purity determination.[1][2]Requires reference standards for absolute quantification, may not detect all co-eluting impurities.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification of impurities with distinct chemical shifts, quantitative analysis (qNMR).>90% (routine), >99% (qNMR)Provides detailed structural information, can identify unknown impurities, qNMR offers high accuracy without a specific reference standard for the impurity.[1][3]Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, requires relatively pure samples for clear analysis.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on their mass.[1]QualitativeHigh sensitivity and specificity, can be coupled with HPLC (LC-MS) for powerful impurity profiling.Typically not a standalone quantitative method for purity, ionization efficiency can vary between compounds.
High-Resolution Mass Spectrometry (HR-MS) Provides highly accurate mass measurements.Elemental composition determination of the main compound and impurities.[1]QualitativeUnambiguous identification of elemental formulas.[1]Higher cost and complexity compared to standard MS.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible purity data. Below are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from established methods for the analysis of similar heterocyclic compounds.[1][2]

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: A reverse-phase C18 column (e.g., XBridge BEH130 C18, 3.5 µm, 4.6 mm x 100 mm) is a suitable choice for this moderately polar compound.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.[1]

    • Solvent B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm, or the wavelength of maximum absorbance determined from a PDA scan.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

NMR Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is invaluable for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[1]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of observed signals and their chemical shifts should correspond to the number of unique carbon atoms in the molecule.

  • Purity Estimation: The presence of impurities can be detected by signals that do not correspond to the main compound or the solvent. The relative integration of impurity signals to the signals of the main compound can provide a semi-quantitative estimate of purity. For higher accuracy, quantitative NMR (qNMR) using an internal standard of known purity and concentration is recommended.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry provides a rapid and accurate determination of the molecular weight of the synthesized compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, which can be a standalone instrument or coupled to an HPLC system (LC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Analysis: Infuse the sample solution directly into the ESI source or analyze the eluent from the HPLC column.

  • Data Interpretation: The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) of this compound (C₁₀H₁₃ClN₂O₃, Molecular Weight: 244.68).[4] High-resolution mass spectrometry (HR-MS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.[1]

Visualizing Workflows and Relationships

Graphical representations of experimental workflows and logical relationships can aid in understanding the overall purity assessment strategy.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesized_Product Crude Synthesized Product HPLC HPLC Analysis (% Area Purity) Synthesized_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Synthesized_Product->NMR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS Purity_Check Purity > 98%? HPLC->Purity_Check NMR->Purity_Check MS->Purity_Check Purification Further Purification Purity_Check->Purification No Final_Product Final Pure Product Purity_Check->Final_Product Yes Purification->HPLC Impurity_Relationship cluster_impurities Potential Impurities Target This compound Starting_Material Unreacted Starting Materials Starting_Material->Target Incomplete Reaction Byproducts Reaction Byproducts Byproducts->Target Side Reactions Degradants Degradation Products Degradants->Target Instability

References

A Comparative Guide to the Analytical Standards of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate, a key intermediate in pharmaceutical synthesis. The following sections detail the expected analytical data, experimental protocols, and a workflow for establishing this compound as a reference standard.

Introduction to Analytical Standards

In pharmaceutical development and quality control, reference standards are highly purified compounds used as a benchmark for confirming the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates.[1] Establishing a robust analytical profile for a compound like this compound is critical for its use as a reference material. This involves the use of multiple analytical techniques to create a comprehensive characterization.

Comparison of Analytical Techniques

The qualification of this compound as an analytical standard relies on data from several orthogonal analytical methods. Each technique provides unique and complementary information regarding the molecule's structure and purity.

Analytical Technique Information Provided Expected Results for this compound
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A high-purity peak with a stable retention time. The presence of any impurities would be indicated by additional peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural elucidation and confirmation of identity.¹H and ¹³C NMR spectra will show characteristic chemical shifts and coupling constants for the pyridinyl, tert-butyl, and carbamate protons and carbons.
Mass Spectrometry (MS) Confirmation of molecular weight and elemental composition.The mass spectrum should display a molecular ion peak corresponding to the compound's molecular weight (244.67 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.[2][3][4]
Infrared (IR) Spectroscopy Identification of functional groups.The IR spectrum will exhibit characteristic absorption bands for N-H, C=O (carbamate), C-O, and aromatic C-H and C=C bonds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of substituted pyridines and carbamate compounds.

High-Performance Liquid Chromatography (HPLC)

This method is designed for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is for the structural confirmation of the compound.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Data Acquisition: Standard pulse programs for ¹H and ¹³C NMR.

  • Expected ¹H NMR signals: Resonances corresponding to the aromatic protons on the pyridine ring, the NH proton of the carbamate, and the singlet for the nine equivalent protons of the tert-butyl group.[5]

  • Expected ¹³C NMR signals: Resonances for the carbons of the pyridine ring, the carbonyl carbon of the carbamate, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

This method confirms the molecular weight of the compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL.

  • Ionization Mode: Positive ion mode is typically used for this type of compound.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Expected Result: The mass spectrum should show a prominent ion at m/z corresponding to the protonated molecule [M+H]⁺. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected.[2][3][4]

Workflow for Qualification of a Chemical Reference Standard

The following diagram illustrates the logical workflow for the qualification of a chemical reference standard, from initial synthesis to final certification.

G cluster_0 Synthesis and Purification cluster_1 Characterization and Identification cluster_2 Comparison and Certification A Chemical Synthesis B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation (NMR, MS, IR) B->C D Purity Assessment (HPLC, GC) C->D F Comparison with Existing Lot or Standard (if available) D->F E Physicochemical Characterization (m.p., TGA) G Certificate of Analysis (CoA) Generation E->G F->G H Assignment of Purity and Expiry Date G->H

Workflow for Reference Standard Qualification

This comprehensive analytical approach ensures the identity, purity, and suitability of this compound for its intended use as a reference standard in a regulated environment.

References

A Comparative Guide to the Synthesis of Substituted Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the synthesis of substituted hydroxypyridines is a critical endeavor, as these scaffolds are prevalent in a vast array of biologically active compounds and functional materials.[1][2][3] The choice of synthetic route is often dictated by factors such as desired substitution patterns, scalability, and the availability of starting materials. This guide provides a comparative analysis of prominent synthetic methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate approach.

Comparison of Key Synthetic Methodologies

The synthesis of substituted hydroxypyridines can be broadly categorized into two main strategies: de novo construction of the pyridine ring and modification of a pre-existing pyridine or other heterocyclic core. The following table summarizes quantitative data for several key methods, offering a direct comparison of their efficiencies and conditions.

Synthesis MethodStarting MaterialsKey IntermediatesOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
De Novo Synthesis
Cascade Reaction[4]Alkenylboronic acids, α,β-unsaturated ketoxime O-pentafluorobenzoates3-azatriene43-91HighModular, good functional group tolerance, mild conditions.[4]Requires multi-step preparation of starting materials.
"Anti-Wacker" Cyclization[1]Amino acids, propargyl alcohols, arylboronic acidsN-propargyl-N-tosyl-aminoaldehydesModerate to GoodHighProvides diverse polysubstituted 3-hydroxypyridines.[1]Multi-step process, use of a palladium catalyst.[1]
Hetero-Diels-Alder[5]5-ethoxyoxazoles, dienophilesBicyclic intermediateGoodHighSingle-step access to polysubstituted 3-hydroxypyridines.[5]Limited by the availability of substituted oxazoles.
From 1,3-Diketones[6]1,3-diketones, ammoniaα,β-unsaturated β-aminoketones50-60 (3 steps)HighReadily available starting materials, economical.[6]Multi-step process involving N-acylation and intramolecular condensation.[6]
Modification of Heterocycles
From Aminopyridines[7]4-aminopyridine, butyl nitriteDiazonium salt~92>99High yield and purity, suitable for large-scale synthesis of 4-hydroxypyridine.[7]Use of diazotization requires careful temperature control.[7]
From Chloropyridines[8]2-chloropyridine, potassium hydroxide-HighHighOne-stage reaction with superior yield for 2-hydroxypyridine.[8]Requires elevated temperatures and a tertiary alcohol as a co-solvent.[8]
From Furfurylamine[9]Furfurylamine, hydrogen peroxide-7699.3Good yield and high purity for 3-hydroxypyridine.[9]Involves the use of a strong oxidant and acid.[9]

Experimental Protocols

De Novo Synthesis: "Anti-Wacker"-Type Cyclization for Polysubstituted 3-Hydroxypyridines[1]

This method provides a route to diverse polysubstituted 3-hydroxypyridines through a palladium-catalyzed arylative cyclization.

1. Preparation of N-propargyl-N-tosyl-aminoaldehydes:

  • N-tosyl amino acid esters are reacted with propargyl alcohols to yield the corresponding N-propargylated compounds.

  • Subsequent reduction of the ester functionality provides the desired aldehyde starting materials.

2. Pd(0)-catalyzed "anti-Wacker"-type cyclization:

  • To a solution of the N-propargyl-N-tosyl-aminoaldehyde in an appropriate solvent, a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and an arylboronic acid are added.

  • The reaction mixture is stirred at a specified temperature until the starting material is consumed.

  • The resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines are isolated after workup and purification.

3. Oxidation and Elimination:

  • The tetrahydropyridine intermediate is oxidized using a suitable oxidizing agent (e.g., manganese dioxide) to the corresponding 3-oxo derivative.

  • Subsequent elimination of p-toluenesulfinic acid, often promoted by base, affords the final polysubstituted 3-hydroxypyridine.

Modification of Heterocycles: Synthesis of 4-Hydroxypyridine from 4-Aminopyridine[7]

This high-yield synthesis involves the diazotization of 4-aminopyridine followed by hydrolysis.

1. Preparation of Diazonium Solution:

  • In a three-neck flask, 4-aminopyridine is dissolved in 35% (mass fraction) concentrated sulfuric acid at 0-20°C.

  • Butyl nitrite is slowly added to the solution over approximately 120 minutes, maintaining strict temperature control. The reaction progress is monitored until completion.

2. Hydrolysis and Neutralization:

  • The resulting diazonium solution is added to a barium hydroxide solution.

  • The reaction temperature is controlled at 30-60°C until the pH of the solution reaches 7.5-8.

  • Carbon dioxide is then introduced to precipitate excess barium hydroxide.

  • The mixture is filtered and washed to obtain a crude 4-hydroxypyridine solution.

3. Purification:

  • The crude solution is treated with activated carbon and methanol for purification.

  • High-purity 4-hydroxypyridine is obtained through multiple vacuum distillations.

Synthetic Strategy Visualizations

The following diagrams illustrate the logical workflows of the described synthetic routes.

de_novo_synthesis cluster_start Starting Materials cluster_process Synthetic Steps A Amino Acids D Preparation of N-propargyl-N-tosyl-aminoaldehydes A->D B Propargyl Alcohols B->D C Arylboronic Acids E Pd(0)-catalyzed 'Anti-Wacker' Cyclization C->E D->E F Oxidation E->F G Elimination F->G H Polysubstituted 3-Hydroxypyridines G->H

Caption: De Novo Synthesis via "Anti-Wacker" Cyclization.

modification_synthesis cluster_start Starting Material cluster_process Synthetic Steps A 4-Aminopyridine B Diazotization with Butyl Nitrite & H2SO4 A->B C Hydrolysis B->C D Neutralization with Ba(OH)2 C->D E Purification D->E F 4-Hydroxypyridine E->F

Caption: Synthesis from a Pyridine Precursor.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS Number: 1021339-30-9), a halogenated heterocyclic compound.

Immediate Safety and Handling Protocols

Prior to handling this compound for any purpose, including disposal, it is crucial to be familiar with its hazard profile and take appropriate safety measures. This compound is classified as an irritant and requires careful handling to avoid exposure.[1]

Personal Protective Equipment (PPE): All handling and disposal procedures must be conducted in a well-ventilated fume hood while wearing the following PPE:

  • Eye Protection: Chemical splash goggles are mandatory.[2][3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[2][3]

  • Body Protection: A standard laboratory coat is required.[3][4]

  • Respiratory Protection: While a fume hood is the primary engineering control, respiratory protection may be necessary for emergency situations like spills or inadequate ventilation.[2][3]

In Case of a Spill: Spills should be absorbed using an inert material like sand or vermiculite. The collected material should then be placed in a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.[3][5]

Hazard Profile and Waste Characterization

Proper disposal begins with accurate waste characterization. This compound falls under the category of chlorinated organic compounds.[4] Due to its chemical structure, which includes a chlorinated pyridine ring and a carbamate group, it is considered hazardous waste.[4][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

PropertyValueSource
CAS Number 1021339-30-9[1][7][8]
Molecular Formula C₁₀H₁₃ClN₂O₃[1][7][8]
Molecular Weight 244.67 g/mol [7][8]
Physical Form Solid[7]
Hazard Classification Irritant[1]
Storage Class 11 - Combustible Solids[7]

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved hazardous waste disposal facility, typically via incineration.[6] Adherence to institutional, local, state, and federal regulations is mandatory.

1. Waste Segregation:

  • This compound must be segregated as a chlorinated organic waste .[4]

  • Do not mix with non-halogenated waste streams to avoid complications in the disposal process.[4]

  • Keep this waste separate from incompatible materials such as strong oxidizing agents.

2. Waste Collection:

  • Collect waste this compound in a designated, chemically compatible, and leak-proof container with a secure cap.[9]

  • The container must be clearly labeled as "Hazardous Waste".[9]

  • The label must include the full chemical name: "this compound" and its CAS number: 1021339-30-9.[9]

  • Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads from spills, must also be collected and placed in the same designated hazardous waste container.[9]

3. Storage:

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area.[5][10]

  • Ensure the storage area is away from incompatible materials.[11]

  • Secondary containment should be used to capture any potential leaks.[4]

4. Final Disposal:

  • Once the waste container is full or no longer in use, a chemical waste collection request must be submitted to your institution's Environmental Health and Safety (EHS) department.[4][9]

  • Follow all institutional procedures for waste manifest and record-keeping.[9]

  • The EHS department will arrange for the pickup and transport of the waste to an approved hazardous waste disposal facility.[9]

Disposal Workflow Diagram

Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Characterize as Chlorinated Organic Waste A->B C Segregate from Non-Halogenated Waste B->C D Collect in Labeled, Sealed Container C->D E Store in Ventilated, Secure Area D->E F Use Secondary Containment E->F G Contact EHS for Pickup F->G H Transport to Approved Facility G->H I Incineration H->I

Caption: Disposal workflow from PPE to final incineration.

Logical Relationship of Waste Handling

Key Decisions in Chemical Waste Handling Start Waste Generated IsHalogenated Is it a Halogenated Compound? Start->IsHalogenated Segregate Segregate as Halogenated Waste IsHalogenated->Segregate Yes NonHalogenated Segregate as Non-Halogenated Waste IsHalogenated->NonHalogenated No Container Use Designated Container Segregate->Container NonHalogenated->Container Label Label with Full Chemical Name & Hazards Container->Label Store Store Safely Label->Store EHS Arrange EHS Pickup Store->EHS

Caption: Decision tree for proper chemical waste segregation.

References

Personal protective equipment for handling tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate (CAS No. 1021339-30-9). Adherence to these procedures is essential for minimizing risk and ensuring a safe laboratory environment. This compound is classified as an irritant and may cause allergic skin reactions and serious eye irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItem & SpecificationsRationale
Eye and Face Protection Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.Protects against splashes and airborne particles that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be inspected for damage before each use and changed immediately upon contamination. Double gloving is recommended for higher-risk tasks.Prevents skin contact, which can lead to irritation and allergic skin reactions.[1] While nitrile is a common recommendation for general chemical resistance, specific breakthrough time data for this compound is not available.
Body Protection A flame-retardant lab coat, fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of solid material should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate organic vapor and particulate cartridge is mandatory.Minimizes the inhalation of dust or vapors, which may cause respiratory irritation. Engineering controls like fume hoods are the primary method of exposure control.
Foot Protection Closed-toe shoes that cover the entire foot are required in the laboratory at all times.Protects against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Assemble all necessary equipment and reagents within the fume hood.

  • Don all required personal protective equipment as detailed in the table above.

2. Handling:

  • Conduct all manipulations of the solid compound, including weighing and transferring, within the chemical fume hood to minimize inhalation of dust.

  • Use appropriate tools, such as a spatula and weighing paper, to handle the solid. Avoid creating dust.

  • Keep the container tightly closed when not in use.

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.

  • Decontaminate the work surface and any equipment used.

  • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Contaminated reusable clothing should be washed before reuse.[1]

Disposal Plan

The proper disposal of this compound and associated waste is critical to prevent environmental contamination. All waste materials must be treated as hazardous waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste. Use a designated, properly labeled waste container for all materials contaminated with this compound.

  • Waste Collection: Collect all waste, including the chemical itself, any contaminated disposable PPE (gloves, etc.), and rinsates from cleaning glassware, in the designated halogenated waste container.

  • Disposal Method: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]

  • Compliance: Always follow your institution's specific hazardous waste disposal procedures and comply with all federal, state, and local regulations.[1]

Quantitative Data

Currently, there is no publicly available, specific quantitative occupational exposure limit (OEL), such as a Permissible Exposure Limit (PEL) or Time-Weighted Average (TWA), for this compound. In the absence of such data, it is crucial to handle this compound with a high degree of caution and to utilize the engineering controls and personal protective equipment outlined above to minimize any potential exposure.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Functionality prep2 Assemble Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh and Transfer Compound prep3->handle1 handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Workspace & Equipment handle2->post1 post2 Wash Hands Thoroughly post1->post2 disp1 Segregate Halogenated Waste post2->disp1 disp2 Dispose of Contaminated PPE disp1->disp2 disp3 Follow Institutional Protocols disp2->disp3

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。